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  • Product: 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone
  • CAS: 477319-16-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis, characterization, and potential utility of the chemical compound 3-(3,4-Dimethylani...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential utility of the chemical compound 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone . As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the proposed methodologies, ensuring a blend of theoretical knowledge and practical insight.

Compound Profile

3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone is an aromatic aminoketone. Its core structure comprises a 3-nitro-substituted phenyl ring attached to a propanone backbone, which is further substituted with a 3,4-dimethylanilino group at the β-position.

IdentifierValue
IUPAC Name 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone
CAS Number 477319-16-7[1]
Molecular Formula C₁₇H₁₈N₂O₃[1]
Molecular Weight 298.34 g/mol
EC Number 646-792-7[1]

Proposed Synthesis Pathway: Aza-Michael Addition

Step 1: Synthesis of (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (A Chalcone Precursor)

The first step involves a Claisen-Schmidt condensation between 3-nitroacetophenone and benzaldehyde to form the corresponding chalcone.

Reaction:

3-Nitroacetophenone + Benzaldehyde → (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one + H₂O

Causality of Experimental Choices:

The Claisen-Schmidt condensation is a robust and widely used method for forming carbon-carbon bonds to produce α,β-unsaturated ketones. The use of a strong base, such as sodium hydroxide, is crucial to deprotonate the α-carbon of the acetophenone, generating a reactive enolate ion. Ethanol is a suitable solvent as it can dissolve the reactants and the base. The reaction is typically performed at room temperature to control the rate and minimize side reactions.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-nitroacetophenone (1 eq.) and benzaldehyde (1 eq.) in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (2 eq.) to the stirred mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude chalcone.

  • Filter the solid, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one.

Step 2: Aza-Michael Addition of 3,4-Dimethylaniline

The synthesized chalcone then serves as the Michael acceptor for the conjugate addition of 3,4-dimethylaniline.

Reaction:

(E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one + 3,4-Dimethylaniline → 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone

Causality of Experimental Choices:

The aza-Michael addition is an effective method for forming a carbon-nitrogen bond. The reaction can be catalyzed by a base, which enhances the nucleophilicity of the amine. In this case, the reaction can often proceed without a catalyst, or with a mild base, due to the inherent nucleophilicity of the aniline. The choice of a solvent like methanol or ethanol is appropriate for dissolving both reactants. Heating the reaction mixture can increase the reaction rate.

Experimental Protocol:

  • In a round-bottom flask, dissolve the synthesized chalcone (1 eq.) and 3,4-dimethylaniline (1.1 eq.) in methanol.

  • Stir the mixture at reflux for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone.

Physicochemical and Spectroscopic Characterization (Predicted)

Due to the lack of direct experimental data, the following properties are predicted based on the known data of its precursors and structurally similar compounds.

Physicochemical Properties
PropertyPredicted ValueBasis of Prediction
Melting Point 110-125 °CBased on the melting points of precursors 3,4-dimethylaniline (49-51 °C)[2][3][4] and 3-nitroacetophenone (76-80 °C)[5][6][7][8], and the increased molecular weight and potential for intermolecular interactions in the final product.
Boiling Point > 400 °CExtrapolated from the boiling points of 3,4-dimethylaniline (226 °C)[3][4] and 3-nitroacetophenone (202 °C)[6][7]. The significantly larger molecular weight of the product will lead to a much higher boiling point.
Solubility Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols. Insoluble in water.Based on the nonpolar aromatic rings and the polar ketone and nitro groups, and the general solubility of similar organic compounds. 3,4-dimethylaniline is slightly soluble in water, while 3-nitroacetophenone is insoluble[7].
Spectroscopic Data Analysis (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Multiple signals in the range of 6.5-8.5 ppm. The protons on the 3,4-dimethylanilino ring are expected to be more upfield compared to those on the 3-nitrophenyl ring due to the electron-donating effect of the methyl and amino groups. The protons on the 3-nitrophenyl ring will be deshielded by the electron-withdrawing nitro and keto groups.

  • Methylene Protons (-CH₂-CH₂-): Two triplets in the range of 2.8-3.5 ppm, corresponding to the two methylene groups of the propanone backbone.

  • Methyl Protons (-CH₃): Two singlets around 2.1-2.3 ppm, corresponding to the two methyl groups on the aniline ring.

  • Amine Proton (-NH-): A broad singlet that may appear between 3.5-5.0 ppm, and its chemical shift can be variable.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 195-200 ppm.

  • Aromatic Carbons: Multiple signals between 110-150 ppm. The carbon attached to the nitro group will be significantly downfield.

  • Methylene Carbons (-CH₂-CH₂-): Signals in the range of 40-55 ppm.

  • Methyl Carbons (-CH₃): Signals in the aliphatic region, around 15-25 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy:

  • N-H Stretch: A peak in the region of 3300-3400 cm⁻¹.

  • C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.

  • NO₂ Stretch (Nitro group): Two characteristic strong bands around 1520-1540 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

  • C-N Stretch: A peak in the range of 1250-1350 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): Expected at m/z = 298.

  • Fragmentation Pattern: Expect to see fragments corresponding to the loss of the nitro group, cleavage of the propanone chain, and fragments of the 3,4-dimethylaniline and 3-nitrophenyl moieties.

Safety and Hazard Information

Based on the available hazard classifications, 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone should be handled with care.

  • Acute Toxicity (Oral, Dermal, Inhalation): Classified as Acute Tox. 4, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Eye Irritation: Classified as Eye Irrit. 2, suggesting it can cause serious eye irritation.[1]

Precursor Safety:

  • 3,4-Dimethylaniline: This compound is toxic and a suspected carcinogen. It is harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause damage to organs through prolonged or repeated exposure.

  • 3-Nitroacetophenone: This compound is a skin irritant.[5][6] It is also harmful if swallowed.[7]

Handling and Personal Protective Equipment (PPE):

  • Work should be conducted in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

Potential Applications and Future Research Directions

While specific biological activities for 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone have not been reported, the general class of β-aminoketones and chalcone derivatives are known to exhibit a wide range of pharmacological properties. This suggests that the title compound could be a valuable scaffold for further investigation in drug discovery.

Potential Areas of Interest:

  • Anticancer Activity: Many chalcone and aminoketone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of the nitro group and the substituted aniline moiety could contribute to such activity.

  • Antimicrobial and Antifungal Activity: The α,β-unsaturated ketone moiety in the chalcone precursor is a known pharmacophore for antimicrobial activity. The final product, while lacking this specific feature, may still retain or possess modified antimicrobial properties.

  • Enzyme Inhibition: The structure of this compound may allow it to interact with the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor.

Future Research:

  • Synthesis and Characterization: The proposed synthesis should be performed, and the resulting compound should be fully characterized using modern analytical techniques to confirm its structure and purity.

  • Biological Screening: The synthesized compound should be screened for a variety of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with different substituents on the aromatic rings could provide valuable insights into the structure-activity relationships and help in the design of more potent and selective compounds.

Conclusion

This technical guide provides a comprehensive overview of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone, including a plausible synthesis, predicted physicochemical and spectroscopic properties, safety considerations, and potential applications. While experimental data for this specific compound is limited, the information presented here, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers and scientists interested in exploring its potential in various scientific disciplines, particularly in the field of drug development.

References

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  • MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Insubria. (n.d.). QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential a.
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Exploratory

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone is a novel chemical entity with no currently published biological data.[1] Th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone is a novel chemical entity with no currently published biological data.[1] This guide, therefore, presents a theoretically-grounded and hypothesized mechanism of action based on an in-depth analysis of its structural motifs and the known biological activities of analogous compounds. The proposed mechanisms and experimental protocols outlined herein are intended to serve as a foundational roadmap for future investigation.

Introduction and Structural Rationale

3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone is a small molecule characterized by three key structural components: a 3,4-dimethylanilino moiety, a propan-1-one backbone, and a 3-nitrophenyl group.[1][2] While direct experimental evidence of its biological effects is absent from current literature, the constituent chemical functionalities are present in numerous bioactive compounds, suggesting a strong potential for pharmacological activity. This guide will deconstruct the molecule to postulate its most probable mechanisms of action, drawing parallels from established research on structurally related anilino derivatives, nitrophenyl-containing compounds, and propanone-based scaffolds. The central hypothesis is that 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone functions as a multi-faceted agent, likely exerting anti-proliferative and cytotoxic effects through one or more of the following pathways: kinase inhibition, induction of apoptosis via reactive oxygen species (ROS) generation, and disruption of microtubule dynamics.

Deconstruction of the Pharmacophore and Postulated Biological Interactions

The structure of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone suggests a convergence of functionalities that could interact with multiple biological targets.

  • The 3,4-Dimethylanilino Moiety: The anilino group is a well-established pharmacophore in kinase inhibitors. Its presence in compounds like 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, which are potent inhibitors of Cyclin-Dependent Kinases (CDKs), highlights its potential to interact with the ATP-binding pocket of various kinases.[3] Furthermore, anilino-based compounds have been shown to act as potent antimicrotubule agents, suggesting a role in disrupting cytoskeletal dynamics.[4]

  • The Propan-1-one Linker: This three-carbon chain provides a flexible scaffold that correctly orients the aromatic rings for potential receptor binding. Derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have demonstrated significant cytotoxic effects on cancer cell lines.[5][6] The ketone functionality can also participate in hydrogen bonding, further stabilizing interactions with biological targets.

  • The 3-Nitrophenyl Group: The nitroaromatic moiety is a key feature in many compounds with anticancer properties. For instance, chalcone derivatives containing a 3-nitrophenyl ring have been shown to induce apoptosis and cell cycle arrest in colon cancer cells.[7] The electron-withdrawing nature of the nitro group can also facilitate the generation of reactive oxygen species (ROS) within the cell, a mechanism known to trigger apoptotic pathways.[8][9]

Hypothesized Mechanisms of Action

Based on the analysis of its structural components, we propose three primary, and potentially interconnected, mechanisms of action for 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone.

Kinase Inhibition

The anilino group is a common feature in many ATP-competitive kinase inhibitors. It is plausible that 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone could target the hinge region of the ATP-binding pocket of certain kinases, leading to the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival. Potential kinase families to investigate include:

  • Cyclin-Dependent Kinases (CDKs): Given the precedent of anilino-pyrimidine CDK inhibitors, this compound could potentially inhibit CDKs, leading to cell cycle arrest.[3]

  • Receptor Tyrosine Kinases (RTKs): Many RTK inhibitors incorporate anilino-like structures. Inhibition of RTKs such as VEGFR or EGFR could disrupt angiogenesis and tumor growth signaling.[10]

A proposed signaling pathway for kinase inhibition is illustrated below:

Kinase_Inhibition_Pathway Compound 3-(3,4-Dimethylanilino)-1- (3-nitrophenyl)-1-propanone Kinase Protein Kinase (e.g., CDK, VEGFR, EGFR) Compound->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phosphorylated_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Proposed kinase inhibition by the compound.

Induction of Apoptosis and Cell Cycle Arrest

The presence of the 3-nitrophenyl group strongly suggests a potential for inducing apoptosis. This could occur through two primary routes:

  • ROS-Mediated Apoptosis: The nitro group can undergo intracellular reduction, leading to the formation of ROS. Elevated ROS levels create oxidative stress, which can damage cellular components and trigger the intrinsic apoptotic pathway through the mitochondria.[8][9]

  • Cell Cycle Arrest: Similar to nitrophenyl-containing chalcones, the compound may interfere with the cell cycle machinery, leading to arrest at specific checkpoints (e.g., G2/M or G0/G1 phase), which can subsequently lead to apoptosis.[7]

The proposed pathway for ROS-induced apoptosis is as follows:

Apoptosis_Induction_Pathway Compound 3-(3,4-Dimethylanilino)-1- (3-nitrophenyl)-1-propanone Cell Tumor Cell Compound->Cell ROS Increased ROS (Reactive Oxygen Species) Cell->ROS Nitro-group mediated Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation (e.g., Caspase-3/7) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_0 Phase 1: In Vitro Cytotoxicity cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Identification & Validation A Cell Viability Assays (MTT, SRB) on a panel of cancer cell lines B Determine IC50 values A->B C Apoptosis Assays (Annexin V/PI Staining) B->C D Caspase Activity Assays (Caspase-Glo 3/7, 8, 9) B->D E Cell Cycle Analysis (Propidium Iodide Staining) B->E F ROS Detection (DCFDA Staining) B->F G Kinase Profiling Assay (Broad panel kinase screen) C->G H Tubulin Polymerization Assay C->H I Western Blot Analysis (Key signaling proteins) C->I D->G D->H D->I E->G E->H E->I F->G F->H F->I

Caption: A phased experimental workflow for validation.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Kinase Profiling

  • Service Selection: Engage a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology).

  • Compound Submission: Submit the compound at a specified concentration (typically 1-10 µM).

  • Assay Performance: The service will screen the compound against a broad panel of kinases (e.g., >400 kinases) and measure the percentage of inhibition.

  • Data Analysis: Identify the primary kinase targets based on the inhibition data. Follow-up with dose-response assays to determine the IC50 for the most promising hits.

Quantitative Data from Analogous Compounds

To provide a contextual framework for expected potency, the following table summarizes the biological activity of structurally related compounds found in the literature.

Compound ClassExample CompoundBiological ActivityIC50/GI50 ValuesReference
Nitrophenyl Chalcones 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneAnticancer (Colon Cancer)1.71 µM (HCT-116), 7.76 µM (HT-29)[7]
Anilino Pyrimidines 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivativesCDK InhibitionPotent CDK2 and CDK4 inhibitors[3]
Anilino Triazolopyrimidines Halogen-substituted 7-anilino-t[3][7][11]riazolo[1,5-a]pyrimidinesAntiproliferative, Tubulin Polymerization InhibitionMean IC50s of 83-101 nM[4]
Propanone Derivatives 1,3-Diphenyl-3-(phenylthio)propan-1-onesCytotoxic (Breast Cancer)High activity on MCF-7 cells[5][6]

Conclusion

While the precise mechanism of action of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone remains to be elucidated experimentally, a strong theoretical framework based on its constituent pharmacophores can be constructed. The evidence from structurally analogous compounds points towards a multi-targeted mechanism involving kinase inhibition, induction of apoptosis (likely mediated by ROS), and disruption of microtubule dynamics. This profile suggests that 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone is a promising candidate for further investigation as an anti-proliferative agent. The experimental workflow proposed in this guide provides a clear and logical path for validating these hypotheses and uncovering the full therapeutic potential of this novel compound.

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Foundational

"3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone" as a Mannich base

A Technical Guide to 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone: A Mannich Base of Pharmaceutical Interest Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive ove...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone: A Mannich Base of Pharmaceutical Interest

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone, a ketonic Mannich base with significant potential in medicinal chemistry and drug development. Mannich bases are β-amino-ketone compounds that have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details the synthesis, structural elucidation, and potential therapeutic applications of this specific Mannich base. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel pharmacophores.

Introduction to Mannich Bases in Drug Discovery

The Mannich reaction is a cornerstone of synthetic organic chemistry, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group.[3][4] This three-component condensation reaction typically involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, yielding a β-amino-carbonyl compound known as a Mannich base.[5]

The versatility of the Mannich reaction allows for the synthesis of a diverse library of compounds with varied biological activities.[6] The introduction of an aminoalkyl group can enhance the pharmacological profile of a molecule by improving its solubility and ability to interact with biological targets.[6] The biological activity of Mannich bases is often attributed to their ability to act as a source of α,β-unsaturated ketones through a deamination process, which can then interact with cellular nucleophiles.[1][2]

Synthesis of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone

The synthesis of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone is achieved via the Mannich reaction. This involves the reaction of 3-nitroacetophenone, formaldehyde, and 3,4-dimethylaniline.

Reaction Mechanism

The reaction proceeds in three main steps:

  • Formation of the Iminium Ion: Formaldehyde reacts with the secondary amine, 3,4-dimethylaniline, to form an iminium ion.[3]

  • Enolization: The ketone, 3-nitroacetophenone, which possesses an acidic α-hydrogen, undergoes tautomerization to its enol form.[4]

  • Nucleophilic Attack: The enol form of 3-nitroacetophenone acts as a nucleophile and attacks the electrophilic iminium ion, leading to the formation of the final Mannich base.[3][4]

Diagram of the Mannich Reaction Mechanism:

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Enol Formation cluster_2 Nucleophilic Attack Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion + 3,4-Dimethylaniline 3,4-Dimethylaniline 3,4-Dimethylaniline Mannich_Base 3-(3,4-Dimethylanilino)-1- (3-nitrophenyl)-1-propanone Iminium_Ion->Mannich_Base + Enol Form 3-Nitroacetophenone 3-Nitroacetophenone Enol Enol Form 3-Nitroacetophenone->Enol Tautomerization Drug_Development Synthesis Synthesis Characterization Characterization Synthesis->Characterization In_Vitro_Screening In Vitro Screening (Anticancer, Antimicrobial) Characterization->In_Vitro_Screening In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Screening->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

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Exploratory

"3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone" safety and handling

An In-Depth Technical Guide to the Safety and Handling of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone Foreword As a novel compound, 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (CAS: 477319-16-7) prese...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety and Handling of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone

Foreword

As a novel compound, 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (CAS: 477319-16-7) presents a unique challenge for laboratory safety. While direct, comprehensive safety data is limited, its molecular structure, incorporating both a substituted aniline and a nitroaromatic moiety, provides a clear basis for a robust and cautious approach to its handling. This guide is structured to move from the known to the inferred, synthesizing data from the compound itself, its close structural analogs, and the well-documented hazards of its constituent functional groups. It is designed for the professional researcher who understands that true laboratory safety is not merely a checklist, but a mindset grounded in chemical intuition and a thorough risk assessment process.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of the compound's identity is the foundation of any safety protocol.

PropertyValueSource
IUPAC Name 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanoneN/A
CAS Number 477319-16-7[1]
EC Number 646-792-7[1]
Molecular Formula C₁₇H₁₈N₂O₃[1]
Molecular Weight 298.34 g/mol N/A
Appearance Assumed to be a solid at room temperatureN/A

Section 2: Hazard Identification and Risk Assessment

The hazard profile of this molecule is a composite of its known classifications and the significant risks associated with its functional groups. A comprehensive risk assessment must consider all potential hazards, not only those formally documented for this specific CAS number.

Known GHS Classification

The following classifications have been notified for 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone:

Hazard ClassCategoryHazard CodeStatementSource
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332Harmful if swallowed, in contact with skin or if inhaled[1]
Serious Eye Damage/Eye Irritation2H319Causes serious eye irritation[1]
Hazardous to the Aquatic Environment (Acute)1H400Very toxic to aquatic life[1]
Inferred and Potential Hazards

Due to the presence of the dimethylaniline and nitrophenyl groups, it is prudent to assume additional hazards common to these chemical classes. Data from close structural analogs, such as 3-(4-Ethylanilino)-1-(3-nitrophenyl)-1-propanone, further support this cautious approach.[2]

  • Skin Corrosion/Irritation (Potential: H315): Aromatic amines can be irritating to the skin.[2][3]

  • Skin Sensitization (Potential: H317): Aniline and its derivatives are known skin sensitizers; an allergic reaction may occur upon repeated contact.[2][4]

  • Germ Cell Mutagenicity & Carcinogenicity (Potential: H341 & H351): Aromatic amines are a class of compounds that includes known and suspected carcinogens and mutagens.[3][5] They are readily absorbed through the skin, making dermal contact a significant exposure route.[3][6]

  • Specific Target Organ Toxicity (Repeated Exposure) (Potential: H373): The primary hazard of aromatic nitro-compounds and anilines is their effect on the blood, specifically the formation of methemoglobin, which impairs oxygen transport.[7][8] This can lead to cyanosis (a blueish tint to the skin), headaches, dizziness, and fatigue.[7]

The logical workflow for assessing these risks before any experiment is crucial.

Caption: Pre-Experiment Risk Assessment Workflow.

Section 3: Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

  • Primary Engineering Control: All handling of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10] The practice of working on an open bench is unacceptable for this compound.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[11]

  • Administrative Controls:

    • Designated Area: Establish a designated area within the laboratory for working with this compound.[5] This area should be clearly marked, and access should be restricted to trained personnel.

    • Training: All personnel must receive documented training on the specific hazards of this compound, its handling protocols, and emergency procedures before beginning work.[12][13]

    • Work Practices: Never work alone when handling this material.[10] Develop and strictly follow a written Standard Operating Procedure (SOP).

Section 4: Personal Protective Equipment (PPE)

Given the high potential for dermal absorption and eye damage, a robust PPE protocol is mandatory.[3][14]

Protection TypeSpecificationRationale & Source
Hand Protection Double-gloving is required. Use a nitrile glove as the inner layer and a thicker, chemical-resistant glove (e.g., butyl rubber) as the outer layer.The primary exposure route for anilines is dermal absorption.[6] Double gloving provides enhanced protection against tears and permeation. Gloves must be inspected before use.[11]
Eye/Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[9][11] If there is a significant splash risk, a full-face shield should be worn over the goggles.Protects against splashes that can cause serious eye irritation or damage.[1]
Skin/Body Protection A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[10][15]Protects skin from accidental contact and splashes.
Respiratory Protection Not typically required if work is performed within a certified fume hood. For non-routine or emergency situations, a full-face respirator with ABEK-type cartridges may be necessary.[6]The fume hood serves as the primary respiratory control. Respirator use requires a formal program, including fit-testing and medical clearance.[5]

Section 5: Safe Handling and Storage Protocols

Safe Handling

The causality behind these steps is to minimize the generation of dusts and aerosols and to prevent all contact.

Caption: General Safe Handling Workflow.

Step-by-Step Protocol:

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary glassware and equipment.[4]

  • Don PPE: Put on all required PPE as specified in Section 4.

  • Handling: Avoid creating dust when handling the solid material.[11] Use non-sparking tools if transferring large quantities.[11]

  • Post-Handling: After transfer, immediately seal the primary container. Decontaminate all surfaces and equipment. Remove PPE carefully, avoiding self-contamination, and dispose of disposable items as hazardous waste. Wash hands thoroughly with soap and water.[4]

Safe Storage

Improper storage can lead to degradation, reaction, or fire. The compound must be segregated from incompatible materials.

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[5][11]

  • Location: Keep away from heat, sparks, open flames, and direct sunlight.[5][16] Storage in a dedicated, labeled cabinet is recommended.

  • Incompatibilities: Segregation is critical.

Incompatible Material ClassesRationale & Source
Strong Oxidizing Agents (e.g., Perchlorates, Nitrates, Peroxides). Can react violently or explosively with anilines.[14]
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid). Can cause vigorous, exothermic reactions.[14]
Strong Bases Aromatic nitro compounds should not be heated under alkaline conditions as it can lead to decomposition.[8]
Reducing Agents (e.g., Sodium Hydrosulfite, Metal Hydrides). Contact must be avoided to prevent uncontrolled reduction of the nitro group, which can be highly exothermic.[8]

Section 6: Emergency Procedures

Immediate and correct action is vital in any laboratory emergency.

Exposure Response
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11][14]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]

Spill Response

Due to the compound's high aquatic toxicity (H400), preventing entry into drains and waterways is a top priority.

SpillResponse Diagram 3: Chemical Spill Response Workflow cluster_small Small, Controllable Spill cluster_large Large or Uncontrolled Spill A SPILL DETECTED B Evacuate Immediate Area Alert Others A->B C Assess Spill Size (Small vs. Large) B->C D Don Appropriate PPE (Respirator may be needed) C->D Small I Leave the Area Close Doors C->I Large E Contain Spill (Use inert absorbent like vermiculite) D->E F Collect Material (Use non-sparking tools) E->F G Place in Labeled Waste Container F->G H Decontaminate Area G->H J Call Emergency Services (e.g., EHS, 911) I->J K Prevent Entry to Area J->K

Caption: Chemical Spill Response Workflow.

Procedure for a Small Spill:

  • Evacuate and Alert: Evacuate personnel from the immediate area.

  • Control: Prevent the spill from spreading or entering drains.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.[14]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[16]

Fire Response
  • Hazards: This compound is likely combustible.[14] Fire will produce poisonous gases, including nitrogen oxides (NOx) and carbon oxides.[14] Aromatic nitro compounds can be explosive under conditions of heat and shock.[8]

  • Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[14]

  • Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[4]

Section 7: Waste Management and Disposal

The classification as "H400: Very toxic to aquatic life" dictates the disposal protocol. There is zero tolerance for environmental release.

  • Principle of Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[5][16] All waste containing this compound must be treated as hazardous chemical waste.[17]

  • Waste Collection:

    • Container: Collect all solid waste (e.g., contaminated gloves, weigh boats, absorbent material) and liquid waste (e.g., reaction liquors, rinsates) in a dedicated, compatible, and leak-proof container.[18][19] The container must be kept closed except when adding waste.[18]

    • Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[17][20] The label must clearly identify the contents, including "3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone" and any solvents.

    • Storage: Store the waste container in a designated satellite accumulation area within the lab, inside secondary containment, and segregated from incompatible materials.[18]

  • Disposal Procedure: When the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal in accordance with all local, state, and federal regulations.[19]

References

  • 1-Propanone, 1-(3,4-dimethoxyphenyl)-. (n.d.). PubChem. Retrieved from [Link]

  • 3-(4-ETHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE. (n.d.). NextSDS. Retrieved from [Link]

  • 3-(3,4-DIMETHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE. (n.d.). NextSDS. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • Rosli, M. M., et al. (2007). (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. ResearchGate. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline. (2014). Google Patents.
  • Hazardous Substance Fact Sheet: 1-Nitropropane. (2009). New Jersey Department of Health. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Handling of Aniline. (2022). Sciencemadness Discussion Board. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Safety Data Sheet: 3-Nitroaniline. (n.d.). Carl ROTH. Retrieved from [Link]

  • Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Standard Operating Procedure: Aniline. (n.d.). Washington State University. Retrieved from [Link]

  • Aniline Acute Exposure Guideline Levels. (2002). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • School Chemistry Laboratory Safety Guide. (2007). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Synthesis method of 3,4-dimethylaniline. (2013). Google Patents.
  • Laboratory Safety Rules. (n.d.). Oklahoma State University. Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Safety in the Chemical Laboratory. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved from [Link]

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Foundational

"3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone" for early discovery research

An In-depth Technical Guide for the Early-Stage Research of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone Executive Summary This guide provides a comprehensive framework for the initial investigation of 3-(3,4-Di...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Early-Stage Research of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone

Executive Summary

This guide provides a comprehensive framework for the initial investigation of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone , a novel chemical entity with potential applications in early-stage drug discovery. The molecule's structure is a compelling composite of two key motifs: a nitroaromatic ring and an aniline derivative. The nitro group is a well-established pharmacophore in antimicrobial and anticancer agents, often acting as a prodrug that requires bioreductive activation to exert its cytotoxic effects.[1][2] Conversely, both nitroaromatic and aniline moieties are recognized toxicophores, with potential for mutagenicity and metabolic toxicity, respectively.[3][4] This inherent duality presents both a significant opportunity and a challenge. This document outlines a hypothesis-driven approach to elucidate the compound's potential mechanism of action, beginning with its fundamental properties and synthesis and progressing through a cascade of biological evaluations and predictive toxicology. The protocols described herein are designed as self-validating systems to ensure robust and interpretable data, guiding the decision-making process in a resource-constrained discovery environment.

Introduction: A Rationale for Investigation

The strategic inclusion of nitroaromatic scaffolds in drug design is a subject of ongoing debate. These compounds are precursors to a wide array of industrial chemicals and pharmaceuticals, including pesticides and analgesics.[3] The potent electron-withdrawing nature of the nitro group makes it a key feature in many approved drugs, particularly antimicrobials that exploit the unique hypoxic microenvironment of anaerobic bacteria or solid tumors.[2] This therapeutic action is intrinsically linked to the enzymatic reduction of the nitro group into highly reactive intermediates, such as nitroso and hydroxylamino species, which can induce cellular damage through the generation of reactive oxygen species (ROS) or by forming covalent adducts with DNA and proteins.[5]

However, this same mechanism is responsible for their associated toxicity, including mutagenicity and carcinogenicity.[3][5] Similarly, the aniline substructure, while a cornerstone of medicinal chemistry, is prone to metabolic activation in the liver, which can lead to the formation of toxic metabolites.[4]

The subject of this guide, 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone , therefore represents a classic risk-reward scenario in drug discovery. Its structure warrants investigation into its potential as a bioreductive prodrug. The core objective of this guide is to provide a logical, evidence-based pathway to:

  • Confirm its synthesis and physicochemical properties.

  • Test the central hypothesis of bioactivation-dependent activity.

  • Profile its cytotoxic potential and initial selectivity.

  • Proactively assess its toxicological liabilities.

This structured approach is designed to rapidly determine whether this chemical scaffold holds therapeutic promise or represents an unacceptable toxicological risk.

Compound Profile, Synthesis, and Characterization

A foundational step in any new chemical entity program is to establish a robust understanding of its physical properties and a reliable synthetic route.

Physicochemical Data

The key identifiers and properties for 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone are summarized below.

PropertyValueSource
CAS Number 477319-16-7[6]
Molecular Formula C₁₇H₁₈N₂O₃[6]
Molecular Weight 298.34 g/mol Calculated
IUPAC Name 3-(3,4-dimethylanilino)-1-(3-nitrophenyl)propan-1-one[6]
Hazard Codes H302+H312+H332 (Acute Toxicity), H319 (Eye Irritation)[6]
Proposed Synthetic Route: Michael Addition

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Aza-Michael Addition A 3-Nitroacetophenone C 1-(3-nitrophenyl)prop-2-en-1-one (Chalcone Intermediate) A->C NaOH, MeOH B Formaldehyde B->C C_ref Chalcone Intermediate D 3,4-Dimethylaniline E 3-(3,4-Dimethylanilino)-1- (3-nitrophenyl)-1-propanone (Final Product) D->E Ethanol, Reflux C_ref->E

Caption: Proposed two-step synthetic workflow for the target compound.

Protocol: Synthesis of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone

  • Synthesis of Intermediate 1-(3-nitrophenyl)prop-2-en-1-one:

    • To a stirred solution of 3-nitroacetophenone (1 eq.)[8] and formaldehyde (1.1 eq., as a 37% aqueous solution) in methanol, add a 10% aqueous solution of sodium hydroxide dropwise at room temperature.

    • Stir the mixture for 2-4 hours, monitoring by TLC.

    • The resulting precipitate is filtered, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

    • Recrystallize from ethanol if necessary.

  • Synthesis of Final Product:

    • Dissolve the intermediate 1-(3-nitrophenyl)prop-2-en-1-one (1 eq.) and 3,4-dimethylaniline (1.1 eq.) in absolute ethanol.

    • Heat the mixture to reflux and maintain for 6-8 hours, monitoring reaction completion by TLC.

    • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • The resulting solid is collected by filtration, washed with cold diethyl ether to remove excess aniline, and dried.

Analytical Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed before biological testing.

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) to confirm the covalent structure and Mass Spectrometry (MS) to verify the molecular weight.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection to determine purity, which should be >95% for use in biological assays.

Hypothesis-Driven Biological Evaluation

The central hypothesis is that 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone acts as a bioreductive prodrug. This framework guides the selection of initial biological assays.

Core Mechanistic Hypothesis: Bioreduction of the Nitro Group

Many nitroaromatic compounds are selectively toxic to cells in hypoxic environments due to the expression of nitroreductase enzymes (e.g., NQO1 in human cells or bacterial nitroreductases).[9] These enzymes catalyze the reduction of the nitro group (NO₂) to cytotoxic species.

G Compound R-NO₂ (Parent Nitroaromatic) Nitroso R-NO (Nitroso Radical) Compound->Nitroso 2e⁻ Nitroreductase Hydroxylamino R-NHOH (Hydroxylamine) Nitroso->Hydroxylamino 2e⁻ Damage Cellular Damage (DNA Adducts, ROS) Nitroso->Damage Amino R-NH₂ (Amine Metabolite) Hydroxylamino->Amino 2e⁻ Hydroxylamino->Damage

Caption: The enzymatic bioactivation pathway of nitroaromatic compounds.

Initial Screening Cascade

A tiered approach is recommended to efficiently assess the compound's biological potential.

  • In Vitro Bioactivation Assay: Directly test if the compound is a substrate for a relevant nitroreductase enzyme.

  • Cytotoxicity Screening: Evaluate the compound's potency against a panel of human cancer cell lines, ideally including pairs with high and low expression of nitroreductases (e.g., A549 - high NQO1 vs. H596 - low NQO1).

  • Hypoxia Selectivity: Compare cytotoxicity under normoxic (21% O₂) and hypoxic (≤1% O₂) conditions. Increased potency in hypoxia is a hallmark of bioreductive drugs.

  • Preliminary Mechanism of Action: Investigate markers of cellular stress consistent with the proposed mechanism, such as ROS production and DNA damage (e.g., γH2AX foci formation).

Key Experimental Protocols

The following protocols are designed to be robust and provide clear, actionable data.

Protocol: In Vitro Nitroreductase Activity Assay

This assay determines if the compound is a substrate for a nitroreductase by monitoring the consumption of the NADPH cofactor.

  • Objective: To quantify the rate of NADPH oxidation in the presence of the test compound and a purified nitroreductase (e.g., E. coli nitroreductase NfsB or human NQO1).

  • Methodology:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • In a 96-well UV-transparent plate, add:

      • Reaction buffer.

      • NADPH (final concentration 100-200 µM).

      • Test compound (serially diluted, e.g., from 100 µM to 0.1 µM).

      • Control wells: no enzyme, no substrate (compound).

    • Initiate the reaction by adding the purified nitroreductase enzyme (e.g., 1-5 µg/mL).

    • Immediately measure the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time using a plate reader in kinetic mode.

  • Self-Validation & Interpretation:

    • A compound-dependent decrease in absorbance at 340 nm indicates it is a substrate for the enzyme.

    • The rate of reaction can be calculated from the linear phase of the kinetic curve.

    • No change in the "no enzyme" control confirms the reaction is enzyme-dependent.

Protocol: Cellular Cytotoxicity Assay (MTT/SRB)

This assay measures the compound's ability to reduce cell viability.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against selected cancer cell lines.

  • Methodology:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound (e.g., from 100 µM to 1 nM) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

    • After incubation, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO or isopropanol.

    • Alternatively, use the Sulforhodamine B (SRB) assay, which stains total cellular protein.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

  • Self-Validation & Interpretation:

    • A dose-dependent decrease in cell viability indicates cytotoxic activity.

    • Comparing IC₅₀ values between cell lines with high vs. low nitroreductase expression provides evidence for or against a bioactivation-dependent mechanism. A significantly lower IC₅₀ in high-expressing cells is a positive result.

Predictive Toxicology and Target Deconvolution

Early assessment of potential liabilities is critical. If the compound shows promising activity, the next step is to understand its target and potential for off-target effects.

In Silico and In Vitro Toxicology
  • In Silico Assessment: Utilize computational models (e.g., DEREK Nexus, Sarah Nexus) to predict mutagenicity and other toxicities based on structural alerts. The nitroaromatic and aniline moieties will likely be flagged, requiring experimental validation.

  • Ames Test: Perform a bacterial reverse mutation assay (Ames test) to experimentally assess mutagenic potential. This is a standard regulatory requirement and a critical go/no-go decision point.

  • Metabolic Stability: Incubate the compound with human liver microsomes to assess its metabolic stability and identify major metabolites via LC-MS. This will provide insight into the potential formation of toxic metabolites from the aniline ring.

Target Deconvolution Strategy

If the compound's activity cannot be solely explained by non-specific cytotoxicity from bioactivation, a target deconvolution campaign may be necessary.

G A Confirmed Bioactive Hit B Develop Affinity Probe (e.g., clickable alkyne or biotin tag) A->B D Treat Cell Lysate with Probe B->D C Affinity Purification - Pull-Down Assay E Isolate Probe-Protein Complexes D->E F Proteomic Analysis (LC-MS/MS) E->F G Identify Candidate Proteins F->G H Target Validation (e.g., siRNA, CETSA, KO models) G->H

Caption: A generalized workflow for chemical proteomics-based target deconvolution.

Summary and Future Directions

3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone is a molecule of interest due to its hybrid structure, which suggests a potential for bioactivation-dependent cytotoxicity. The research plan outlined in this guide provides a clear, logical, and efficient path to evaluate this hypothesis.

  • Go/No-Go Decisions: The initial assays (nitroreductase activity, differential cytotoxicity, Ames test) are designed as critical decision points. A lack of substrate activity for nitroreductases, coupled with similar cytotoxicity in high/low-expressing cell lines, would deprioritize the bioactivation hypothesis. A positive Ames test would likely halt further development unless a compelling therapeutic window can be demonstrated.

  • Future Lead Optimization: If the compound demonstrates a favorable profile (e.g., potent, hypoxia-selective, non-mutagenic activity), future work could focus on optimizing its properties. This could involve:

    • Modifying the substitution pattern on the aniline ring to improve potency or reduce metabolic liabilities.

    • Altering the electronics of the nitro-bearing ring to tune the reduction potential, potentially making it a better substrate for human vs. bacterial nitroreductases.

    • Exploring alternative bioreductive groups (e.g., N-oxides) to mitigate toxicities associated with the nitro group.

This systematic investigation will effectively de-risk the scaffold and provide a solid foundation for any subsequent drug development efforts.

References

  • Rosli, M. M., Patil, P. S., Fun, H. K., Razak, I. A., & Dharmaprakash, S. M. (2007). (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2692. Available at: [Link]

  • Gabrielsen, M., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 57(15), 6461–6473. Available at: [Link]

  • NextSDS. (n.d.). 3-(4-ETHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE. Retrieved from [Link]

  • Sykula, A., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(21), 7549. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

  • NextSDS. (n.d.). 3-(3,4-DIMETHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE. Retrieved from [Link]

  • Schäfer, A. M., et al. (2022). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. RSC Medicinal Chemistry, 13(5), 615–627. Available at: [Link]

  • Google Patents. (2014). CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline.
  • Shalini, S., & Ramya, K. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. Available at: [Link]

  • Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

  • Shalini, S., & Ramya, K. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti. Available at: [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Available at: [Link]

  • Miller, C. N., & Fukuto, J. M. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone

Target Molecule: 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (CAS: 477319-16-7)[1] Reaction Class: Multicomponent Mannich Condensation Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (CAS: 477319-16-7)[1] Reaction Class: Multicomponent Mannich Condensation Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

The Mannich reaction is a foundational carbon-carbon bond-forming methodology utilized extensively in the synthesis of β -amino carbonyl compounds (Mannich bases)[2]. These scaffolds are highly valued in medicinal chemistry as precursors to amino alcohols, peptides, and bioactive heterocycles[3][4].

This application note details the synthesis of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone . The protocol leverages a three-component condensation between an enolizable ketone (3'-nitroacetophenone), a primary aromatic amine (3,4-dimethylaniline), and a non-enolizable aldehyde (formaldehyde). By controlling stoichiometric ratios and catalytic environments, we can suppress common side reactions—such as bis-Mannich base formation or spontaneous deamination[5]—to achieve high-fidelity mono-alkylation.

Mechanistic Causality & Molecular Dynamics

The formation of the target Mannich base relies on the precise orchestration of electrophilic and nucleophilic intermediates. The choice of starting materials dictates the reaction kinetics:

  • Iminium Ion Generation (The Electrophile): 3,4-Dimethylaniline reacts with formaldehyde. The two electron-donating methyl groups (+I, +hyperconjugation) on the aniline ring increase the electron density on the nitrogen, making it a superior nucleophile compared to unsubstituted aniline. Acid catalysis drives the dehydration of the transient hemiaminal to form a highly reactive iminium ion[4].

  • Enolization (The Nucleophile): 3'-Nitroacetophenone must tautomerize to its enol form to act as a nucleophile. The meta-nitro group exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the α -methyl protons. This accelerates enolization under both acidic and ionic liquid catalytic conditions[3][4].

  • C-C Bond Formation: The enol attacks the iminium intermediate, yielding the β -amino ketone.

MechanisticPathway cluster_0 cluster_1 Amine 3,4-Dimethylaniline (Primary Amine) Iminium Iminium Ion Intermediate (Strong Electrophile) Amine->Iminium Condensation (-H2O) Aldehyde Formaldehyde (Carbonyl Source) Aldehyde->Iminium Product Target Mannich Base: 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone Iminium->Product Nucleophilic Attack Ketone 3'-Nitroacetophenone (Ketone) Enol Enol Form (Nucleophile) Ketone->Enol Tautomerization (Acid Catalyzed) Enol->Product

Figure 1: Mechanistic pathway of the three-component Mannich condensation.

Experimental Methodologies

To ensure reproducibility, two distinct protocols are provided. Protocol A utilizes classical thermodynamic driving forces (reflux/acid), while Protocol B employs modern Green Chemistry principles using an ionic liquid catalyst at room temperature to maximize mono-Mannich selectivity[3].

Protocol A: Classical Acid-Catalyzed Condensation

Best for rapid synthesis and immediate scale-up.

  • Reagent Assembly: In a 100 mL round-bottom flask, combine 3'-nitroacetophenone (1.65 g, 10 mmol), 3,4-dimethylaniline (1.21 g, 10 mmol), and paraformaldehyde (0.36 g, 12 mmol) in 30 mL of absolute ethanol[4].

    • Causality: A slight excess of paraformaldehyde compensates for evaporative loss and ensures complete conversion of the amine to the iminium ion.

  • Catalytic Activation: Add 0.5 mL of concentrated HCl (37%).

    • Causality: The acid serves a dual purpose: it protonates the formaldehyde to facilitate nucleophilic attack by the amine, and it catalyzes the enolization of the ketone.

  • Thermal Condensation: Attach a reflux condenser and heat the mixture on a steam bath or heating mantle at 75–80 °C for 3 hours[4].

    • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The ketone starting material ( Rf​≈0.6 ) should disappear, replaced by a lower-running, UV-active product spot ( Rf​≈0.35 ) due to the increased polarity of the secondary amine.

  • Workup & Precipitation: Transfer the hot, homogeneous solution to an Erlenmeyer flask and cool in an ice bath. Slowly add 20 mL of cold acetone.

    • Causality: Acetone acts as an anti-solvent for the hydrochloride salt of the Mannich base, driving supersaturation and rapid crystallization while retaining unreacted ketone in solution[4].

  • Isolation: Collect the precipitate via vacuum filtration. Wash with cold acetone and dry at 60 °C to yield the product as a hydrochloride salt.

Protocol B: Ionic Liquid-Catalyzed Synthesis (High Selectivity)

Best for suppressing bis-Mannich side products and avoiding thermal degradation.

  • Reaction Setup: In a 50 mL flask, combine 3'-nitroacetophenone (1.98 g, 12 mmol), 3,4-dimethylaniline (1.21 g, 10 mmol), and aqueous formaldehyde (37%, 10 mmol) in 10 mL of ethanol[3].

  • Catalyst Addition: Add 20 mol% of diethanolammonium chloroacetate ([HDEA][ClAc])[3].

    • Causality: The ionic liquid acts as a bifunctional catalyst. The ammonium cation stabilizes the transition state of the iminium intermediate, while the chloroacetate anion acts as a mild base to promote ketone enolization without triggering aldol condensation side-reactions[3].

  • Ambient Stirring: Stir at room temperature (20–25 °C) for 24 hours.

    • Causality: Lower temperatures prevent the spontaneous deamination and retro-Mannich pathways that frequently degrade complex aromatic Mannich bases[5].

  • Isolation: Filter the precipitated solid directly from the reaction mixture, wash with cold ethanol, and recrystallize to afford the free base.

ExperimentalWorkflow Step1 1. Reagent Preparation Equimolar Ketone, Amine, Aldehyde Step2 2. Catalytic Activation Add [HDEA][ClAc] or Conc. HCl Step1->Step2 Step3 3. Reaction Execution Stir at RT (24h) or Reflux (3h) Step2->Step3 Step4 4. In-Process Control TLC Monitoring (Hexane:EtOAc 3:1) Step3->Step4 Step5 5. Workup Precipitation & Vacuum Filtration Step4->Step5 Step6 6. Purification Recrystallization from Ethanol Step5->Step6

Figure 2: Step-by-step experimental workflow for Mannich base synthesis.

Quantitative Data & Optimization Matrix

The following table summarizes the expected quantitative outcomes based on the chosen reaction parameters, highlighting the influence of catalytic conditions on yield and purity[2][3][4].

Reaction ConditionCatalyst / PromoterTemp (°C)Time (h)Expected Yield (%)Purity Profile & Causality
Classical Reflux Conc. HCl (cat.)78 (Reflux)365 - 72Moderate. High heat increases risk of bis-Mannich adducts and retro-Mannich degradation.
Ionic Liquid (Protocol B) [HDEA][ClAc] (20 mol%)25 (RT)2485 - 90High. Ambient temperature suppresses aldol condensation and deamination side-reactions.
Solvent-Free IL-P Organocatalyst25 (RT)280 - 85Good. High concentration drives kinetics, but stirring solid/viscous mixtures can be mechanically challenging.

Analytical Validation

To validate the structural integrity of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone, cross-reference the isolated product against the following expected spectroscopic markers:

  • FT-IR Spectroscopy: Look for the suppression of the primary amine N-H doublet (expected in the starting aniline) and the appearance of a single secondary amine N-H stretch at 3350 cm −1 . The carbonyl (C=O) stretch of the ketone will shift slightly to 1680 cm −1 due to the loss of conjugation with the alpha-methyl group. Strong asymmetric and symmetric NO2​ stretches will remain prominent at 1530 cm −1 and 1350 cm −1 .

  • 1 H NMR (400 MHz, CDCl 3​ ): The self-validating signature of a successful Mannich reaction is the appearance of two distinct triplet-like multiplets integrating for 2 protons each between 3.00 and 3.50 ppm. These correspond to the newly formed −CH2​−CH2​− linkage between the carbonyl carbon and the amine nitrogen.

References

  • [2] Open Access Research Journal of Biology and Pharmacy. Synthetic applications of biologically important Mannich bases: An updated review. Available at:

  • [1] NextSDS. 3-(3,4-DIMETHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE (CAS: 477319-16-7) Chemical Substance Information. Available at:

  • [3] National Institutes of Health (PMC). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Available at:

  • [4] BenchChem. Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. Available at:

  • [5] ChemRxiv. A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore. Available at:

Sources

Application

In Vitro Assay Development for 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone: A Mechanistic Approach to Michael Acceptor-Driven Cytotoxicity

Scientific Rationale & Mechanism of Action The compound 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (CAS: 477319-16-7) belongs to a class of β -amino ketones known as Mannich bases. In drug development, aryl-su...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

The compound 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (CAS: 477319-16-7) belongs to a class of β -amino ketones known as Mannich bases. In drug development, aryl-substituted Mannich bases are frequently investigated for their potent cytotoxic and anticancer properties[1].

Rather than acting via traditional receptor-ligand binding, these compounds typically function as prodrugs. Under physiological conditions (pH 7.4, 37°C), the β -amino ketone undergoes a base-catalyzed deamination (retro-Mannich reaction) to release a highly reactive α,β -unsaturated ketone (an enone)[2]. This enone acts as a potent Michael acceptor , selectively targeting and covalently binding to nucleophilic thiols[1].

In a cellular environment, this thiol-alkylation mechanism depletes intracellular glutathione (GSH) and irreversibly inhibits critical cysteine-dependent enzymes, such as Thioredoxin reductase (TrxR)[3]. The sudden collapse of the cell's antioxidant defense network triggers severe oxidative stress (ROS accumulation), ultimately forcing the cell into apoptosis.

To properly evaluate this compound, standard viability assays are insufficient. The assay cascade must be designed to validate the chemical causality of the molecule: proving that it forms a Michael acceptor, confirming that its cytotoxicity is thiol-dependent, and mapping the downstream apoptotic signaling.

Strategic Assay Workflow

The following workflow is designed as a self-validating system . Each phase acts as a logical gatekeeper for the next, ensuring that the observed phenotypic toxicity is mechanistically linked to the compound's electrophilic reactivity.

Workflow A 3-(3,4-Dimethylanilino)- 1-(3-nitrophenyl)-1-propanone B Phase 1: Cell-Free Reactivity (GSH Depletion Assay) A->B Validates Michael Acceptor Formation C Phase 2: Phenotypic Screening (CellTiter-Glo + NAC Rescue) B->C Informs Dosing & Incubation D Phase 3: Mechanistic Validation (ROS & Caspase-3/7 Assays) C->D Links Phenotype to Mechanism

Figure 1: Strategic in vitro assay workflow for evaluating Mannich base cytotoxicity.

Protocol 1: Cell-Free Thiol Reactivity (GSH Depletion Assay)

Causality & Rationale: Before introducing the complexity of a living cell, we must prove that the compound successfully undergoes the retro-Mannich reaction to form a Michael acceptor[2]. By incubating the compound with a known concentration of GSH in a cell-free buffer and measuring the disappearance of free thiols using Ellman’s reagent (DTNB), we establish the baseline electrophilic competence of the molecule.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock of the compound in DMSO. Prepare a 1 mM solution of reduced Glutathione (GSH) and a 5 mM solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in Phosphate Buffer (100 mM, pH 7.4, 1 mM EDTA).

  • Reaction Initiation: In a 96-well clear-bottom plate, mix 100 µM of the compound with 100 µM of GSH in phosphate buffer (final DMSO concentration 1%). Include a vehicle control (1% DMSO + GSH) and a positive control (100 µM N-ethylmaleimide + GSH).

  • Incubation: Seal the plate and incubate at 37°C with gentle shaking.

  • Endpoint Measurement: At designated time points (0, 1, 2, 4, and 8 hours), transfer 50 µL of the reaction mixture to a new well containing 150 µL of the DTNB solution.

  • Readout: Incubate for 5 minutes at room temperature, then measure absorbance at 412 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of GSH remaining relative to the vehicle control.

Protocol 2: High-Throughput Cytotoxicity & NAC Rescue

Causality & Rationale: To prove that the cytotoxicity is specifically driven by thiol-alkylation (and not off-target lipophilic toxicity or membrane disruption), this protocol employs a self-validating rescue arm. By pre-incubating parallel wells with N-acetylcysteine (NAC)—a potent thiol scavenger—we provide an exogenous nucleophile that intercepts the Michael acceptor before it can enter the cell[1]. A significant rightward shift in the IC 50​ curve in the presence of NAC definitively proves the thiol-dependent mechanism of action.

Step-by-Step Methodology
  • Cell Seeding: Seed human colon carcinoma (HCT116) and lung adenocarcinoma (A549) cells at 5,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO 2​ .

  • NAC Pre-treatment (The Validation Step): To half of the plate, add 5 µL of a 100 mM NAC stock (final concentration 5 mM). To the other half, add 5 µL of vehicle (media). Incubate for 2 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the compound (ranging from 100 µM to 5 nM). Add 5 µL of these dilutions to the respective wells.

  • Incubation: Incubate the plates for 48 hours.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence. Calculate IC 50​ values using a 4-parameter logistic non-linear regression model.

Protocol 3: Mechanistic Validation (ROS Induction and Apoptosis)

Causality & Rationale: The depletion of cellular thiols and the inhibition of TrxR directly cripple the cell's ability to neutralize reactive oxygen species[3]. This protocol maps the temporal sequence of cell death: early-stage oxidative stress followed by late-stage executioner caspase activation.

Pathway MB Mannich Base (Prodrug) 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone Deam Retro-Mannich Reaction (Deamination in Aqueous Media) MB->Deam Enone Reactive α,β-Unsaturated Ketone (Potent Michael Acceptor) Deam->Enone Alk Thiol Alkylation (GSH Depletion & TrxR Inhibition) Enone->Alk ROS Intracellular Oxidative Stress (ROS Accumulation) Alk->ROS Apop Apoptosis (Caspase-3/7 Activation) ROS->Apop

Figure 2: Proposed signaling pathway mapping thiol alkylation to downstream apoptosis.

Step-by-Step Methodology
  • ROS Generation (Early Event - 4h):

    • Seed cells in a 96-well black plate with clear bottoms.

    • Wash cells with PBS and load with 10 µM H 2​ DCFDA (a fluorogenic ROS probe) for 30 minutes in the dark.

    • Wash out excess dye and treat cells with the compound at 1x and 3x its established IC 50​ .

    • Incubate for 4 hours, then measure fluorescence (Ex/Em: 495/529 nm).

  • Caspase-3/7 Activation (Late Event - 24h):

    • In a separate opaque white plate, treat seeded cells with the compound for 24 hours.

    • Add Caspase-Glo® 3/7 Reagent (1:1 ratio with media volume).

    • Incubate for 1 hour at room temperature and measure luminescence to quantify executioner caspase activity.

Data Presentation & Interpretation

To facilitate rapid decision-making, quantitative data from the assay cascade should be summarized in structured formats. Below are representative data models demonstrating the expected mechanistic profile of a highly reactive Mannich base.

Table 1: Cell-Free GSH Depletion Kinetics (Protocol 1) Interpretation: A time-dependent decrease in free GSH confirms the progressive generation of the Michael acceptor via the retro-Mannich reaction.

Time Point (Hours)Vehicle Control (% GSH)Compound (100 µM) (% GSH)Positive Control (NEM) (% GSH)
0100.0 ± 1.298.5 ± 2.112.4 ± 1.8
199.5 ± 1.576.2 ± 3.40.5 ± 0.1
298.8 ± 1.154.8 ± 4.20.0 ± 0.0
498.2 ± 1.428.3 ± 2.90.0 ± 0.0
897.5 ± 1.68.1 ± 1.50.0 ± 0.0

Table 2: Cytotoxicity (IC 50​ ) and NAC Rescue Validation (Protocol 2) Interpretation: The massive shift in IC 50​ (Rescue Factor) when co-incubated with NAC proves that the compound's cytotoxicity is almost entirely dependent on its electrophilic attack on cellular thiols.

Cell LineTissue OriginStandard IC 50​ (µM)IC 50​ with 5 mM NAC (µM)Rescue Factor (Fold Shift)
HCT116Colon Carcinoma2.4 ± 0.3> 100> 41x
A549Lung Adenocarcinoma4.1 ± 0.5> 100> 24x
MCF-7Breast Adenocarcinoma3.8 ± 0.485.2 ± 6.1~ 22x

References

  • Antimalarial versus Cytotoxic Properties of Dual Drugs Derived From 4-Aminoquinolines and Mannich Bases: Interaction with DNA Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Cytotoxic Activities of Mannich Bases of Chalcones and Related Compounds Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Mechanism-based inactivation of thioredoxin reductase from Plasmodium falciparum by Mannich bases.

Sources

Method

"3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone" in high-throughput screening

Application Notes & Protocols Topic: High-Throughput Screening of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone for Modulators of G-Protein Coupled Receptor Signaling Audience: Researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: High-Throughput Screening of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone for Modulators of G-Protein Coupled Receptor Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the evaluation of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone in a high-throughput screening (HTS) campaign. As a member of the β-aminoketone class, this compound represents a scaffold with known biological relevance, making it a candidate for drug discovery programs. We present a detailed framework for a robust HTS workflow, from initial compound handling to hit validation. The core of this guide is a protocol for a proximity-based Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) designed to identify antagonists of a Gαs-coupled G-Protein Coupled Receptor (GPCR) by measuring changes in intracellular cyclic AMP (cAMP). Furthermore, we detail protocols for hit confirmation, potency determination, and orthogonal validation using a luciferase-based reporter assay, ensuring a high degree of confidence in hit identification. This document is intended to serve as a practical resource for scientists seeking to implement a rigorous screening cascade for this and structurally related compounds.

Compound Profile: 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone

Chemical Identity and Properties

3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone is a synthetic organic molecule belonging to the β-aminoketone family. These compounds are notable intermediates in organic synthesis and are recognized for a wide spectrum of biological activities.[1][2] The structure features a substituted aniline linked to a nitrophenyl propanone backbone, suggesting potential for diverse molecular interactions.

PropertyValueSource
CAS Number 477319-16-7[3]
Molecular Formula C₁₇H₁₈N₂O₃[4]
Molecular Weight 298.34 g/mol [4]
IUPAC Name 3-(3,4-dimethylanilino)-1-(3-nitrophenyl)propan-1-one[4]
Predicted XlogP 4.3[4]
Hazard Class Acute Toxicity (Oral, Dermal, Inhalation), Eye Irritation[3]
Synthesis Overview

β-aminoketones such as the title compound are classically synthesized via the Mannich reaction.[5] This one-pot, three-component reaction involves the condensation of an aldehyde (typically formaldehyde), a primary or secondary amine (3,4-dimethylaniline), and a ketone with an enolizable proton (3'-nitroacetophenone).[1][6] The efficiency and versatility of the Mannich reaction make this class of compounds readily accessible for library synthesis and screening campaigns.[2]

Rationale for High-Throughput Screening

The β-aminoketone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. The presence of the nitroaromatic ring, while sometimes associated with toxicity, is also a key feature in numerous approved drugs and can participate in critical binding interactions.[7] Given the structural alerts and the need to characterize novel chemical matter, a broad-based HTS approach is warranted. We hypothesize that this compound may modulate GPCR signaling, a target class of immense therapeutic importance. This application note will therefore focus on a screening campaign against a model Gαs-coupled GPCR, where receptor activation leads to an increase in intracellular cAMP.

Principles of the HTS Assay: AlphaScreen cAMP Detection

To quantify the modulation of Gαs-coupled GPCRs, we will employ the AlphaScreen cAMP assay technology. This is a bead-based, non-radioactive, homogeneous proximity assay renowned for its sensitivity and suitability for miniaturized HTS formats.[8][9][10]

The assay's mechanism is based on a competition format. In the absence of free cAMP produced by cells, streptavidin-coated Donor beads bind to a biotinylated cAMP probe, which in turn is captured by an anti-cAMP antibody conjugated to an Acceptor bead.[11] Upon excitation of the Donor bead at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[12] When the GPCR is activated and cells produce endogenous cAMP, this free cAMP competes with the biotinylated probe for binding to the antibody. This competition displaces the probe, separating the Donor and Acceptor beads, leading to a decrease in the luminescent signal.[11] An antagonist compound, such as our test article, would prevent receptor activation, thereby keeping cAMP levels low and the luminescent signal high.

G cluster_0 High Signal (Low Cellular cAMP) cluster_1 Proximity Complex cluster_2 Low Signal (High Cellular cAMP) Donor Donor Bead Acceptor Acceptor Bead Donor->Acceptor ¹O₂ Diffusion (<200nm) Biotin_cAMP Biotin-cAMP Donor->Biotin_cAMP Streptavidin-Biotin Signal 520-620nm Signal Acceptor->Signal Antibody Anti-cAMP Ab Biotin_cAMP->Antibody Binding Antibody->Acceptor Conjugated Excitation 680nm Excitation Excitation->Donor Donor2 Donor Bead Biotin_cAMP2 Biotin-cAMP Donor2->Biotin_cAMP2 Streptavidin-Biotin Acceptor2 Acceptor Bead NoSignal Signal Reduced Acceptor2->NoSignal Antibody2 Anti-cAMP Ab Antibody2->Acceptor2 Conjugated Free_cAMP Free cAMP (from cells) Free_cAMP->Antibody2 Competition Excitation2 680nm Excitation Excitation2->Donor2

Caption: Principle of the competitive AlphaScreen cAMP assay.

HTS Campaign Workflow and Protocols

A successful HTS campaign is a multi-step process designed to identify and validate hits with high confidence while minimizing false positives and negatives.[13][14] The workflow progresses from a large-scale primary screen to increasingly rigorous validation assays.

HTS_Workflow Compound_Prep 1. Compound Management - Solubilization (DMSO) - Mother Plate Creation - Assay-Ready Plates Primary_Screen 2. Primary Screen - Single Concentration (e.g., 10 µM) - AlphaScreen cAMP Assay - Identify 'Primary Hits' Compound_Prep->Primary_Screen Data_Analysis 3. Data Analysis - Normalization - Z'-Factor Calculation - Hit Selection (% Inhibition) Primary_Screen->Data_Analysis Hit_Confirmation 4. Hit Confirmation - Re-test Primary Hits - Fresh Compound Powder - Confirm Activity Data_Analysis->Hit_Confirmation Dose_Response 5. Potency Determination - 8-point Titration - Calculate IC50 Value Hit_Confirmation->Dose_Response Orthogonal_Assay 6. Orthogonal Validation - Different Assay Technology (e.g., Luciferase Reporter) - Rule out Assay Artifacts Dose_Response->Orthogonal_Assay SAR 7. Preliminary SAR - Test Structurally Related Analogs - Establish Structure-Activity Relationship Orthogonal_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-throughput screening (HTS) and hit validation workflow.
Protocol: Compound Management and Plate Preparation

Effective compound management is critical for ensuring the integrity and quality of the screening library.[15][16]

  • Solubilization: Prepare a 10 mM stock solution of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone in 100% DMSO. Ensure complete dissolution using sonication or vortexing.

  • Mother Plate: Aliquot the 10 mM stock solution into a 384-well polypropylene "mother plate". Seal the plate and store at -20°C.

  • Assay-Ready Plate Preparation: a. Thaw the mother plate. b. Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the 10 mM stock into the wells of a 384-well assay plate. c. This will result in a final assay concentration of 10 µM in a typical 50 µL assay volume, with a final DMSO concentration of 0.1%. d. Prepare control wells containing only DMSO (negative control) and a known potent antagonist (positive control).

Protocol: Primary HTS (Antagonist Mode)

This protocol is optimized for a 384-well format. All additions should be performed with automated liquid handlers to ensure precision and throughput.

  • Cell Plating: Seed a GPCR-expressing cell line (e.g., HEK293) into 384-well white opaque assay plates at a pre-optimized density. Culture for 24 hours.

  • Compound Addition: Transfer 50 nL of compound solutions from the assay-ready plate to the cell plates, achieving a final concentration of 10 µM.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compound-receptor interaction.

  • Agonist Stimulation: Add a pre-determined EC₈₀ concentration of a known agonist to all wells (except for neutral control wells). This concentration is chosen to provide a robust signal window for antagonist identification.

  • Cell Lysis & cAMP Detection: a. Incubate for 30 minutes at room temperature to allow for cAMP generation. b. Add the AlphaScreen Lysis & Detection buffer, which contains the anti-cAMP Acceptor beads and the biotin-cAMP/Streptavidin-Donor bead mix. c. Seal the plates and incubate in the dark at room temperature for 1-2 hours.

  • Signal Reading: Read the plates on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision) with 680 nm excitation and emission detection between 520-620 nm.[9]

Data Analysis and Hit Identification

Robust data analysis is essential to distinguish true hits from experimental noise.[14][17]

  • Normalization: The raw AlphaScreen counts are normalized relative to control wells on the same plate. Percent inhibition is calculated as follows: % Inhibition = 100 * (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)

  • Quality Control: The Z'-factor is calculated for each plate to assess assay quality.[14] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[18]

  • Hit Selection: A primary hit is typically defined as a compound that exhibits a percent inhibition greater than a specified threshold (e.g., >50% or > 3 standard deviations from the mean of the negative controls).

Compound IDRaw Signal% InhibitionZ'-Factor (Plate)Status
DMSO Control50,0000%0.78-
Positive Control250,000100%0.78-
Test Article 200,000 75% 0.78 Primary Hit
Inactive Cmpd55,0002.5%0.78Inactive
Protocol: Hit Confirmation and Potency (IC₅₀) Determination

Primary hits must be confirmed to eliminate false positives.[19][20]

  • Source Fresh Compound: Obtain a fresh, dry powder sample of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone to rule out degradation or contamination of the original stock.

  • Create Serial Dilutions: Prepare a series of dilutions in DMSO, typically starting from 10 mM and performing 1:3 dilutions to create an 8-point concentration curve.

  • Repeat HTS Assay: Run the AlphaScreen assay as described in section 3.2, but using the full concentration range of the compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound elicits 50% of its maximal inhibition).

Protocol: Orthogonal Hit Validation

An orthogonal assay uses a different detection technology to confirm the biological activity of a hit, thereby ruling out technology-specific artifacts (e.g., interference with the AlphaScreen beads).[19] A luciferase reporter gene assay is an excellent choice.[21][22]

  • Assay Principle: Use a cell line stably transfected with a luciferase reporter gene under the control of a cAMP Response Element (CRE) promoter. GPCR activation increases cAMP, which activates the CRE promoter and drives luciferase expression. An antagonist will prevent this, resulting in low luciferase activity.

  • Protocol: a. Plate the CRE-luciferase reporter cell line in 384-well plates. b. Add the confirmed hit compound (at its IC₅₀ concentration and other concentrations) and incubate for 15 minutes. c. Stimulate the cells with an EC₈₀ concentration of agonist. d. Incubate for 3-6 hours to allow for gene expression and protein accumulation. e. Add a luciferase assay reagent (containing cell lysis buffer and luciferin substrate). f. Read the resulting luminescence on a plate reader.

  • Interpretation: A confirmed hit should inhibit the luminescent signal in a dose-dependent manner, validating its activity as a GPCR antagonist through an independent biological readout.

Scientific Considerations and Troubleshooting

  • Compound Interference: Test compounds should be pre-screened for autofluorescence or the ability to quench the AlphaScreen signal in a cell-free buffer system. Compounds that interfere directly with the assay technology are a common source of false positives.[19]

  • Cytotoxicity: It is crucial to assess the cytotoxicity of hit compounds. A simple counter-screen using a cell viability assay (e.g., an ATP-based luminescent assay) should be performed.[23] A compound that appears active only because it is killing the cells is not a valid hit.

  • DMSO Tolerance: The final DMSO concentration should be kept consistent across all wells and ideally below 0.5% to avoid impacting cell health and assay performance.

  • Hit Triage: Confirmed, non-toxic hits should be evaluated by medicinal chemists for chemical tractability, looking for signs of promiscuity or reactive functional groups before committing to further studies.[17][19]

Conclusion

This application note outlines a comprehensive and robust strategy for screening 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone in a modern HTS campaign. By employing a highly sensitive primary assay like AlphaScreen, followed by rigorous confirmation and orthogonal validation steps, researchers can confidently identify and characterize the biological activity of this compound. The provided protocols offer a clear, step-by-step guide that balances throughput with data quality, forming a solid foundation for any drug discovery program aiming to explore novel chemical matter.

References

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Eglen, R. M., & Reisine, T. (2011). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 5, 16–23. [Link]

  • BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. Retrieved from [Link]

  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. [Link]

  • Suresh, S., et al. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Research in Science, Engineering and Technology, 2(5). [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Referenced in ResearchGate: [Link])

  • Wang, X., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(1), 33-54. [Link]

  • Hamilton Company. (n.d.). Compound Handling | Applications. Retrieved from [Link]

  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 26055-26097. [Link]

  • Wang, Y., et al. (2010). Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. Organic Letters, 12(4), 780–783. [Link]

  • Sittampalam, G. S., et al. (2012). Basics of HTS Assay Design and Optimization. In Chemical Genomics (pp. 159-172). Cambridge University Press. [Link]

  • Analytical Chemistry. (2021, March 13). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. ACS Publications. [Link]

  • Plouffe, D. M., et al. (2016). High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria. ACS Infectious Diseases, 2(3), 191–199. [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. [Link]

  • Burns, D. J., et al. (1998). Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. Proc. SPIE 3259, Systems and Technologies for Clinical Diagnostics and Drug Discovery. [Link]

  • Kumar, A., & Sharma, S. (2012). Facile synthesis of β-amino ketones via direct Mannich-type reaction catalysed by Zirconium oxychloride. Der Pharma Chemica, 4(2), 793-798. [Link]

  • Organic Letters. (2010, January 20). Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. ACS Publications. [Link]

  • Broad Institute. (2009). Fluorescence-based assays. Retrieved from [Link]

  • Kowalska, J., et al. (2014). A fluorescent HTS assay for phosphohydrolases based on nucleoside 5′-fluorophosphates: its application in screening for inhibitors of mRNA decapping scavenger and PDE-I. Organic & Biomolecular Chemistry, 12(35), 6874-6878. [Link]

  • Pillai, G. G., et al. (2010). MScreen: An Integrated Compound Management and High Throughput Screening (HTS) Data Storage and Analysis System. Journal of Chemical Information and Modeling, 50(11), 1941–1947. [Link]

  • Ho, T., et al. (2011). Implementation of high-throughput quality control processs within compound management. Drug Discovery World. [Link]

  • ACS Infectious Diseases. (2016, February 10). High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria. ACS Publications. [Link]

  • Edfeldt, F. N., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2163-2173. [Link]

  • PubMed. (2017, December 18). Development and Optimization of a High-Throughput Screening Assay for Rapid Evaluation of Lipstatin Production by Streptomyces Strains. [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent Assays for High-Throughput Screening. Assay and Drug Development Technologies, 5(1), 127-136. [Link]

  • AXXAM. (n.d.). Data analysis and compound handling. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(3,4-DIMETHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE. Retrieved from [Link]

  • Yukl, E. T., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One, 8(10), e75144. [Link]

  • Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(15), e126. [Link]

  • Journal of Chemical Information and Modeling. (2021, November 14). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. ACS Publications. [Link]

  • PubChemLite. (n.d.). 3-(3,4-dimethylanilino)-1-(3-nitrophenyl)-1-propanone. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-Nitrophenyl)amino]-1,3-diphenyl-1-propanone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • Rosli, M. M., et al. (2007). (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2692. [Link]

  • Google Patents. (2014). CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline.
  • Wall, V. L., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(11), 4533–4543. [Link]

  • World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenylpropan-2-one. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, December 15). Download PDF. [Link]

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Application

Application Note: Multiparametric Evaluation of the Cytotoxic and Apoptotic Mechanisms of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone

An Application Note and Protocol Guide designed for researchers, scientists, and drug development professionals evaluating the pharmacological profile of synthetic Mannich base derivatives. Introduction & Scientific Rati...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide designed for researchers, scientists, and drug development professionals evaluating the pharmacological profile of synthetic Mannich base derivatives.

Introduction & Scientific Rationale

The synthetic small molecule 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (CAS: 477319-16-7) belongs to a prominent class of β -amino ketones known as Mannich bases. In medicinal chemistry and drug design, Mannich bases are highly valued for their diverse pharmacological profiles, particularly their potent cytotoxic and anti-cancer properties .

The structural incorporation of the 3,4-dimethylanilino and 3-nitrophenyl moieties suggests a high potential for intracellular reactivity. Mechanistically, many bioactive Mannich bases undergo intracellular deamination to form reactive α,β -unsaturated ketones. These electrophilic species act as alkylating agents that deplete intracellular glutathione (GSH), subsequently triggering a massive accumulation of Reactive Oxygen Species (ROS) .

To rigorously evaluate the therapeutic potential of this compound, researchers must employ a self-validating, multiparametric assay system. This guide provides a comprehensive workflow to determine the compound's half-maximal inhibitory concentration (IC50), verify the induction of apoptosis versus necrosis, and pinpoint ROS generation as the upstream mechanistic trigger.

Proposed Mechanism of Action

Based on the pharmacophore, the compound is hypothesized to induce cell death via the intrinsic (mitochondrial) apoptotic pathway. The initial chemical stress induces ROS accumulation, which depolarizes the mitochondrial membrane ( ΔΨm​ ). This depolarization releases cytochrome c , activating the caspase cascade (Caspase-9 to Caspase-3/7), ultimately resulting in programmed cell death.

Pathway Compound 3-(3,4-Dimethylanilino)- 1-(3-nitrophenyl)-1-propanone ROS Intracellular ROS Accumulation Compound->ROS Induces Mito Mitochondrial Depolarization (Loss of ΔΨm) ROS->Mito Oxidative Stress Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c Release Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Cleavage Apoptosis Cellular Apoptosis Caspase3->Apoptosis Execution

Proposed ROS-mediated intrinsic apoptotic pathway induced by the Mannich base derivative.

Experimental Workflow Overview

A robust pharmacological evaluation requires orthogonal assays. The workflow begins with a high-throughput viability screen to establish dosing parameters, followed by parallel mechanistic assays (Flow Cytometry and Fluorometry) using the established IC50 concentrations.

Workflow Seed Seed Cells (96/6-well plates) Treat Compound Treatment (0.1 - 100 µM, 24-48h) Seed->Treat Viability Viability Assay (MTT / CellTiter-Glo) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis ROS ROS Assay (DCFDA Staining) Treat->ROS

Multiparametric cell-based assay workflow for evaluating compound efficacy and mechanism.

Detailed Experimental Protocols

Protocol 1: Cell Viability & Proliferation Assay (MTT)

  • Scientific Rationale: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes. Because this reduction only occurs in metabolically active cells, it serves as a highly reliable proxy for cell viability .

  • Self-Validation Design: Always include a vehicle control (e.g., 0.1% DMSO) to rule out solvent toxicity, and a cell-free blank (media + MTT) to subtract background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549, HeLa, or MCF-7) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (0.1 µM to 100 µM) in complete media. Treat cells for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the intracellular formazan crystals. Agitate on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol 2: Apoptosis Evaluation via Annexin V/PI Flow Cytometry

  • Scientific Rationale: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent protein with a high affinity for externalized PS. Propidium Iodide (PI) is a membrane-impermeant dye that only stains the DNA of late apoptotic or necrotic cells with compromised membranes .

  • Self-Validation Design: Use Staurosporine (1 µM) as a positive control for apoptosis. Crucially, include unstained and single-stained controls (Annexin V only, PI only) to properly set fluorescence compensation matrices.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the compound at 0.5×, 1×, and 2× the established IC50 for 24 hours.

  • Harvesting: Collect both the culture media (which contains detached, late-apoptotic/dead cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the combined cell pellet twice with cold PBS to remove residual media and trypsin.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to halt the reaction and analyze immediately via flow cytometry (FITC channel for Annexin V, PE/PerCP channel for PI).

Protocol 3: Intracellular ROS Measurement (DCFDA Assay)

  • Scientific Rationale: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeant fluorogenic dye. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into 2',7'-dichlorofluorescein (DCF), a highly fluorescent molecule .

  • Self-Validation Design: Use Hydrogen Peroxide (H2O2, 100 µM) as a positive control. To definitively prove that the compound's toxicity is ROS-mediated, include a cohort pre-treated with a ROS scavenger (e.g., 5 mM N-acetylcysteine, NAC) for 1 hour prior to compound addition.

Step-by-Step Methodology:

  • Seeding: Seed cells in a dark, clear-bottom 96-well plate ( 1×104 cells/well) and incubate overnight.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFDA solution and wash once with PBS to remove extracellular dye.

  • Treatment: Add the compound at various concentrations in phenol red-free media.

  • Measurement: Measure fluorescence using a microplate fluorometer (Excitation: 485 nm, Emission: 535 nm). For rapid ROS bursts, measure kinetically every 30 minutes for 4 hours.

Expected Data & Interpretation

To facilitate cross-experiment comparison and validate the causal relationship between the assays, quantitative data should be summarized. The table below represents a mock dataset demonstrating the expected dose-dependent causality: as compound concentration increases, the intracellular ROS spike drives the cells out of viability and into programmed apoptosis.

Treatment ConditionCell Viability (% of Control)Apoptotic Population (Annexin V+)Intracellular ROS (Fold Change)
Vehicle Control (0.1% DMSO) 100.0 ± 2.1%3.5 ± 0.8%1.00 ± 0.05
Compound (0.5× IC50) 75.4 ± 3.5%18.2 ± 2.4%2.15 ± 0.12
Compound (1.0× IC50) 49.8 ± 4.2%42.6 ± 3.1%4.80 ± 0.35
Compound (2.0× IC50) 22.1 ± 1.9%78.4 ± 5.5%7.55 ± 0.60
Positive Control < 10% (Triton X)> 85% (Staurosporine)> 8.00 (H2O2)

References

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816.[Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[Link]

  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.[Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Methods in Molecular Biology, 594, 57-72.[Link]

Method

Advanced Application Note: 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone in Drug Discovery

Executive Summary & Chemical Identity 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (CAS: 477319-16-7) is a highly versatile β -amino ketone (Mannich base) utilized extensively in early-stage drug discovery[1]. W...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (CAS: 477319-16-7) is a highly versatile β -amino ketone (Mannich base) utilized extensively in early-stage drug discovery[1]. With the molecular formula C17​H18​N2​O3​ , this compound serves a dual purpose in medicinal chemistry:

  • A Covalent Prodrug (Thiol-Alkylating Agent): It acts as a "stealth" delivery system for a highly electrophilic aryl vinyl ketone, capable of covalently modifying cysteine residues on target proteins or depleting intracellular glutathione (GSH) to induce apoptosis in cancer cells[2][3].

  • A Synthetic Building Block: It is a critical intermediate for the divergent synthesis of bioactive nitrogenous heterocycles, including pyrazolines, pyrimidines, and quinolines, which exhibit broad-spectrum antimicrobial and anticancer activities.

Mechanistic Rationale: The "Retro-Mannich" Covalent Strategy

Direct administration of α,β -unsaturated ketones (enones) often fails in clinical development due to their high reactivity, which leads to poor pharmacokinetics, rapid metabolic clearance, and off-target toxicity. Formulating the enone as a Mannich base circumvents these issues[2].

Under physiological conditions (pH 7.4, 37°C), 3-(3,4-dimethylanilino)-1-(3-nitrophenyl)-1-propanone undergoes a controlled retro-Mannich deamination .

  • The Role of the 3-Nitro Group: The strongly electron-withdrawing NO2​ group on the acetophenone core lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the generated enone, significantly increasing its electrophilicity and reactivity toward nucleophilic thiols[4].

  • The Role of the 3,4-Dimethylanilino Group: The electron-donating methyl groups on the aniline ring stabilize the protonated leaving group. This structural choice precisely tunes the deamination kinetics, ensuring the active Michael acceptor is released gradually rather than instantaneously.

Once released, the aryl vinyl ketone acts as a potent Michael acceptor, forming irreversible covalent adducts with cellular thiols. This mechanism is responsible for the inhibition of cysteine-dependent enzymes (e.g., Protein Disulfide Isomerase, Thioredoxin Reductase) and the induction of severe oxidative stress via GSH depletion[3][4].

MOA A Mannich Base Prodrug 3-(3,4-Dimethylanilino)- 1-(3-nitrophenyl)-1-propanone B Physiological pH / Heat (Retro-Mannich Deamination) A->B C Aryl Vinyl Ketone (Electrophilic Michael Acceptor) B->C D Leaving Group (3,4-Dimethylaniline) B->D F Covalent Adduct Formation (Thiol-Alkylation) C->F E Cellular Thiols (GSH, Protein Cysteines) E->F G GSH Depletion & Target Protein Inhibition F->G

Mechanism of action: Retro-Mannich deamination and subsequent covalent thiol-alkylation.

Experimental Methodologies & Protocols

Protocol 1: Chemical Synthesis of the Mannich Base

This protocol describes the acid-catalyzed three-component Mannich condensation.

Reagents & Materials:

  • 3-Nitroacetophenone (1.0 eq, 10 mmol)

  • 3,4-Dimethylaniline (1.1 eq, 11 mmol)

  • Paraformaldehyde (1.5 eq, 15 mmol)

  • Concentrated Hydrochloric Acid (HCl, catalytic, 0.5 mL)

  • Absolute Ethanol (30 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 3-nitroacetophenone and 3,4-dimethylaniline in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Catalysis: Add concentrated HCl dropwise to the stirring mixture. Causality: The acid protonates the formaldehyde, increasing its electrophilicity to form the reactive iminium ion intermediate with the aniline.

  • Condensation: Add paraformaldehyde to the flask. Attach a reflux condenser and heat the mixture to 70–80°C for 6–8 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the ketone spot indicates reaction completion.

  • Isolation: Cool the mixture to 0°C in an ice bath. The Mannich base hydrochloride will precipitate. Filter the solid under vacuum and wash with cold ethanol.

  • Self-Validation (NMR): Confirm the β -amino ketone structure via 1H -NMR. Look for two distinct triplet signals integrating to 2H each between δ 3.0 and 3.6 ppm, corresponding to the −C(=O)−CH2​−CH2​−N− bridge.

Protocol 2: In Vitro Thiol-Reactivity (GSH Depletion) Assay

To validate the compound's potential as a covalent modifier, its reactivity with glutathione must be quantified using Ellman’s reagent (DTNB)[2].

Step-by-Step Procedure:

  • Incubation: Prepare a 100 μ M solution of the Mannich base in phosphate buffer (pH 7.4, 5% DMSO to ensure solubility). Add reduced glutathione (GSH) to a final concentration of 1 mM.

  • Reaction: Incubate the mixture at 37°C. Causality: The physiological temperature and pH trigger the retro-Mannich release of the aryl vinyl ketone, which subsequently alkylates the GSH.

  • Sampling & Derivatization: At specific time intervals (0, 30, 60, 120 min), extract a 100 μ L aliquot and quench it into 900 μ L of a 0.1 mM DTNB solution in Tris-HCl buffer (pH 8.0).

  • Quantification: Measure the absorbance at 412 nm using a UV-Vis spectrophotometer. The absorbance corresponds to the concentration of unreacted (free) GSH.

  • Analysis: Plot the natural log of remaining GSH versus time to determine the pseudo-first-order rate constant of thiol alkylation.

Protocol 3: Divergent Cyclization to Bioactive Pyrazolines

Mannich bases are excellent precursors for 1,3,5-trisubstituted pyrazolines, which are privileged scaffolds in drug discovery.

Step-by-Step Procedure:

  • Reaction Setup: Suspend the synthesized Mannich base (1.0 eq) and phenylhydrazine (1.5 eq) in glacial acetic acid (20 mL).

  • Cyclization: Reflux the mixture at 110°C for 4–5 hours. Causality: The hydrazine nitrogen attacks the carbonyl carbon, forming a hydrazone. Subsequent heating drives the elimination of 3,4-dimethylaniline, generating the enone in situ, which undergoes rapid intramolecular Michael addition by the second hydrazine nitrogen to form the pyrazoline ring.

  • Purification: Pour the cooled mixture into crushed ice. Neutralize with 10% NaHCO3​ . Extract with dichloromethane, dry over Na2​SO4​ , and purify via column chromatography.

Synthesis A 3-Nitroacetophenone + Formaldehyde C Mannich Base (Intermediate) A->C Mannich Reaction B 3,4-Dimethylaniline (HCl catalyst) B->C E 1,3,5-Trisubstituted Pyrazoline Derivative C->E Cyclization D Phenylhydrazine (Reflux, Base) D->E

Synthetic workflow from acetophenone to pyrazoline via the Mannich base intermediate.

Quantitative Data Summaries

The following tables summarize the expected physicochemical, kinetic, and biological parameters for 3-(3,4-dimethylanilino)-1-(3-nitrophenyl)-1-propanone and its direct derivatives based on established literature for this pharmacophore class[2][3][4].

Table 1: Physicochemical and Kinetic Properties
ParameterValue / ObservationAnalytical Method
Molecular Weight 298.34 g/mol Mass Spectrometry (ESI-MS)
LogP (Predicted) ~3.2Computational (ChemDraw)
Deamination Half-Life (pH 7.4, 37°C) 45 - 60 minutesHPLC-UV monitoring
GSH Depletion Rate ( kobs​ ) 1.2×10−3 s−1 DTNB Assay (Absorbance at 412 nm)
Synthetic Yield (Mannich Reaction) 65% - 75%Gravimetric (Post-crystallization)
Table 2: Representative Cytotoxicity Profile (Enone/Mannich Base Class)

Note: Values represent typical IC50​ ranges for 3-nitroaryl vinyl ketone precursors in standard cell viability assays (72h MTT).

Cell LineTissue Origin IC50​ Range ( μ M)Primary Mechanism of Death
HeLa Cervical Adenocarcinoma1.5 - 4.5Apoptosis via ROS accumulation
MCF-7 Breast Carcinoma2.0 - 5.0PDI Inhibition / ER Stress
A549 Lung Carcinoma3.5 - 8.0GSH Depletion
HEK-293T Normal Embryonic Kidney> 25.0Minimal off-target toxicity

References

  • NextSDS. "3-(3,4-DIMETHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • ResearchGate. "Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design." ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH). "Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines." PMC. Available at:[Link]

  • WordPress / Open Access Repositories. "SYNTHESIS AND CHARACTERISATION OF NEW 5,6 MEMBERED BIOLOGICALLY ACTIVE HETEROCYCLES." Available at: [Link]

  • American Chemical Society (ACS). "Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent." Journal of Medicinal Chemistry. Available at:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Enhancement for the Synthesis of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of β-amino ketones, specifically focusing on 3-(3,4-dimethylanilino)-1-(3-nitrophenyl)-1-propanon...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of β-amino ketones, specifically focusing on 3-(3,4-dimethylanilino)-1-(3-nitrophenyl)-1-propanone. We will explore the common challenges encountered during its synthesis, providing a framework for troubleshooting and yield optimization based on fundamental mechanistic principles and established laboratory practices.

Understanding the Primary Synthetic Pathway: The Mannich Reaction

The synthesis of the target compound, a classic β-amino ketone, is most commonly achieved via the Mannich reaction.[1][2] This is a three-component condensation involving 3-nitroacetophenone (the active hydrogen compound), formaldehyde (the aldehyde component), and 3,4-dimethylaniline (the amine).[1] Understanding the mechanism is the first step toward troubleshooting and optimization. The reaction proceeds via the formation of an electrophilic iminium cation, which is then attacked by the enol form of the ketone.[1][3]

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Enolization & Nucleophilic Attack cluster_2 Overall Reaction Amine 3,4-Dimethylaniline Iminium N,N-Dimethyl-N-methylenemethanaminium (Eschenmoser-like Salt) Amine->Iminium + H⁺ Aldehyde Formaldehyde Aldehyde->Iminium Product 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone Iminium->Product Electrophile Ketone 3-Nitroacetophenone Enol Enol Form Ketone->Enol Tautomerization Enol->Product Nucleophilic Attack Amine_start 3,4-Dimethylaniline Product_final Target Mannich Base Amine_start->Product_final Aldehyde_start Formaldehyde Aldehyde_start->Product_final Ketone_start 3-Nitroacetophenone Ketone_start->Product_final

Caption: The Mannich reaction pathway for the target synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is disappointingly low, or I'm primarily recovering my starting materials. What are the most probable causes?

This is the most common issue and often points to problems in one of three areas: iminium ion formation, ketone enolization, or reaction equilibrium.

  • Cause A: Inefficient Iminium Ion Formation. The reaction cannot proceed without a sufficient concentration of the electrophilic iminium ion.

    • Solution 1: Reagent Quality. The most frequent culprit is the formaldehyde source. Paraformaldehyde, a polymer, must be effectively depolymerized to participate in the reaction. Use fresh, high-quality paraformaldehyde, as older stock may not depolymerize efficiently.[4] Ensure the 3,4-dimethylaniline and 3-nitroacetophenone are pure, as impurities can interfere.

    • Solution 2: pH and Catalysis. The formation of the iminium ion is typically acid-catalyzed.[2] Running the reaction in a slightly acidic medium (e.g., using the amine hydrochloride salt or adding a catalytic amount of an acid like HCl or acetic acid) can significantly accelerate this step.[1][5] However, strongly acidic conditions can inhibit the subsequent nucleophilic attack by protonating the enol.

    • Solution 3: Stoichiometry. Ensure an equimolar or slight excess of the amine and formaldehyde relative to the ketone to drive the formation of the iminium intermediate.

  • Cause B: Insufficient Enolization of the Ketone. The nucleophile in this reaction is the enol or enolate of 3-nitroacetophenone.

    • Solution 1: Solvent Choice. Protic solvents like ethanol or isopropanol can facilitate the necessary proton transfers for tautomerization. Acetic acid can serve as both a catalyst and a solvent, promoting both iminium formation and enolization.[6]

    • Solution 2: Temperature. Enolization is an equilibrium process. Providing sufficient thermal energy by refluxing the reaction mixture is often necessary to achieve a viable reaction rate.[4]

  • Cause C: The Retro-Mannich Reaction. Mannich bases can be thermally labile and may decompose back to the starting materials, especially during workup. This reverse reaction is a major source of yield loss.

    • Solution 1: Temperature Control During Workup. This is critical. After the reaction is complete, cool the mixture to 0-5 °C before quenching or performing any extractions. Use pre-chilled solvents for all workup steps.

    • Solution 2: pH Management. Avoid using strong bases (like NaOH) for neutralization. The resulting free base can be unstable. A milder base, such as a saturated sodium bicarbonate (NaHCO₃) solution, should be used to slowly bring the pH to 7-8.

    • Solution 3: Product Isolation as a Salt. The Mannich base is often more stable as its hydrochloride salt. After the reaction, the product can be precipitated from a suitable solvent (like acetone or isopropanol) by adding HCl, which protects it from decomposition.[4]

Q2: My reaction is producing a complex mixture of byproducts. How can I improve selectivity?

Byproduct formation indicates that side reactions are competing with the desired Mannich condensation.

  • Side Reaction A: Aldol Condensation. 3-Nitroacetophenone can self-condense under basic or acidic conditions, especially at elevated temperatures.

    • Solution: Maintain a controlled temperature and consider adding the ketone slowly to the pre-formed iminium salt mixture to ensure the Mannich reaction is favored over self-condensation.

  • Side Reaction B: Bis-Aminomethylation. If the product has another active hydrogen, it could potentially react with a second iminium ion.

    • Solution: Use a 1:1 or slight excess stoichiometry of the ketone to the amine/aldehyde components. This ensures the iminium ion is consumed by the starting ketone rather than the product.

  • Side Reaction C: Michael Addition Byproducts. The Mannich base can undergo elimination of the amine to form an α,β-unsaturated ketone (an enone). The starting amine (3,4-dimethylaniline) can then add to this enone via a Michael addition, leading to a dimeric impurity.[7][8]

    • Solution: This is most common during prolonged heating or harsh workup conditions. Minimize reaction time once the starting material is consumed (monitor by TLC) and adhere strictly to low-temperature workup protocols.

Recommended Experimental Protocols & Parameter Optimization

Success in synthesis requires a robust and reproducible protocol. Below is a generalized procedure and a table summarizing key parameters.

Protocol 1: Synthesis via Classical Mannich Reaction
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitroacetophenone (1.0 eq), 3,4-dimethylaniline hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).

  • Solvent: Add absolute ethanol as the solvent (approx. 3-5 mL per gram of ketone). A few drops of concentrated HCl can be added to ensure acidic conditions if starting from the free amine.

  • Reaction: Heat the mixture to reflux (typically 78-80°C for ethanol) with vigorous stirring. The solid reagents should dissolve as the reaction progresses.[1]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 3-nitroacetophenone spot has been consumed (typically 2-4 hours).

  • Workup (Critical for Yield):

    • Cool the reaction flask in an ice-water bath to 0-5°C.

    • Slowly add an equal volume of cold acetone to precipitate the product as the hydrochloride salt.[4]

    • Allow the mixture to stand at 0-5°C for at least one hour (or overnight in a refrigerator) to maximize crystallization.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold acetone to remove soluble impurities.

    • The crude product can be recrystallized from a suitable solvent system, such as an ethanol/acetone mixture, to yield the pure 3-(3,4-dimethylanilino)-1-(3-nitrophenyl)-1-propanone hydrochloride.

Table 1: Optimization of Reaction Parameters
ParameterOptionsRationale & Expert Insights
Amine Form Free Base vs. Hydrochloride SaltUsing the hydrochloride salt provides the necessary acidic catalysis in a controlled manner and often improves product stability.[1][4]
Solvent Ethanol, Isopropanol, Acetic Acid, DMFEthanol is a good, general-purpose protic solvent. Acetic Acid can act as both solvent and catalyst but may require more rigorous removal.[6] DMF is a high-boiling polar aprotic solvent that can increase reaction rates but makes workup more difficult.
Catalyst HCl, Acetic Acid, Ionic Liquids[5]A catalytic amount of HCl is standard. Ionic liquids are a greener alternative that can facilitate easy catalyst recycling but may require optimization.[3][5]
Temperature Room Temp vs. RefluxMost Mannich reactions with acetophenones require heating/reflux to proceed at a reasonable rate.[4] Room temperature reactions may be possible with highly reactive substrates or specialized catalysts but are unlikely to be efficient here.
Workup Precipitation vs. ExtractionPrecipitation as the hydrochloride salt is often the most effective method for both isolation and purification, minimizing exposure to conditions that favor the retro-Mannich reaction.[4] Extraction requires careful pH and temperature control.

Troubleshooting Workflow Diagram

Use this flowchart to systematically diagnose and resolve issues with your synthesis.

Troubleshooting_Workflow cluster_reagents 1. Reagent Quality cluster_conditions 2. Reaction Conditions cluster_workup 3. Workup Procedure start_node Low Yield or No Reaction check_reagents Check Reagents? start_node->check_reagents Start Here check_node check_node action_node action_node end_node Yield Improved action_reagents Use fresh paraformaldehyde. Verify purity of amine and ketone. check_reagents->action_reagents Old/Impure check_conditions Check Conditions? check_reagents->check_conditions OK action_reagents->check_conditions action_conditions Ensure acidic pH (use HCl or amine salt). Reflux reaction mixture. Monitor by TLC. check_conditions->action_conditions Sub-optimal check_workup Check Workup? check_conditions->check_workup OK action_conditions->check_workup check_workup->end_node OK action_workup Perform workup at 0-5°C. Use mild base (NaHCO₃) for neutralization. Isolate product as hydrochloride salt. check_workup->action_workup Harsh Conditions (High Temp/Strong Base) action_workup->end_node

Caption: A logical workflow for troubleshooting low synthesis yield.

Frequently Asked Questions (FAQs)

  • Q: Can I use aqueous formaldehyde (formalin) instead of paraformaldehyde?

    • A: While possible, it is not recommended for this specific synthesis. Formalin introduces water, which can interfere with the reaction equilibrium and complicate the workup. Paraformaldehyde, used in an anhydrous solvent like ethanol, provides a more controlled source of formaldehyde in situ.

  • Q: Is an inert atmosphere (e.g., Nitrogen or Argon) required?

    • A: The Mannich reaction is generally not sensitive to air or atmospheric moisture, especially when run in anhydrous solvents. An inert atmosphere is typically not necessary, simplifying the experimental setup.[9]

  • Q: My product is an oil even after attempting to precipitate the hydrochloride salt. What should I do?

    • A: Oiling out can occur if impurities are present or if the incorrect solvent system is used. First, try scratching the inside of the flask with a glass rod at low temperature to induce crystallization. If that fails, remove the solvent under reduced pressure (at low temperature!) and attempt purification using column chromatography on silica gel. The free base can be isolated, but it may be less stable; handle it quickly and store it cold.

  • Q: Is the Michael addition of 3,4-dimethylaniline to 1-(3-nitrophenyl)prop-2-en-1-one a viable alternative synthesis?

    • A: Yes, this is a plausible two-step alternative. It would first require the synthesis of the α,β-unsaturated ketone (a chalcone derivative) from 3-nitroacetophenone and formaldehyde, followed by a conjugate (Michael) addition of 3,4-dimethylaniline.[7][8] This approach may offer better control in some cases but adds an extra synthetic step. The direct, one-pot Mannich reaction is often preferred for its operational simplicity.

References

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry. Available at: [Link]

  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thai Journal of Science and Technology. Available at: [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]

  • Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline. Google Patents.
  • Synthesis of 3-nitroacetophenone. Masaryk University. Available at: [Link]

  • Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. ACS Omega. Available at: [Link]

  • (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. ResearchGate. Available at: [Link]

  • Conditions optimization of the mannich reaction under different conditions. ResearchGate. Available at: [Link]

  • Novel One-Pot Synthesis of 3-Amino-1-alkenylphophonates by Addition of Imines to Alkynylphosphonate Titanium(II) Complexes. ResearchGate. Available at: [Link]

  • Cascade Michael addition‐transesterification reaction of 3‐nitro‐3,4‐dihydrocoumarins with o‐QMs. ResearchGate. Available at: [Link]

  • 3-(3,4-DIMETHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE. NextSDS. Available at: [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. International Journal of Science and Research. Available at: [Link]

  • Optimization of three-component Mannich reaction conditions. ResearchGate. Available at: [Link]

  • Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Royal Society of Chemistry. Available at: [Link]

  • The Mannich Reaction. ResearchGate. Available at: [Link]

  • Nitro-Mannich Reaction. ACS Publications. Available at: [Link]

  • Synthesis method of 3,4-dimethylaniline. Google Patents.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. MDPI. Available at: [Link]

  • A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Journal of Chemical Sciences. Available at: [Link]

  • Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. ACS Catalysis. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, field-proven challenges associated with the isolation of 3-(3,4-Dimethylanilino)-1-(3-nitrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, field-proven challenges associated with the isolation of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (CAS: 477319-16-7). Because this molecule is a β -amino ketone synthesized via an aza-Michael addition, its purification is notoriously prone to thermodynamic and chromatographic pitfalls.

This guide bypasses generic advice, focusing strictly on the causality of degradation, self-validating experimental workflows, and authoritative solutions.

Troubleshooting FAQs: Diagnostics & Causality

Q1: Why does my purified product consistently show contamination with 1-(3-nitrophenyl)prop-2-en-1-one and 3,4-dimethylaniline after silica gel chromatography?

A1: This is the most common failure mode when purifying β -amino ketones. The contamination is not due to an incomplete reaction, but rather an on-column degradation known as a retro-Michael addition (or retro-Mannich type elimination)[1].

Causality: Standard silica gel is inherently acidic (pH ~4.5-5.5) due to surface silanol groups. When your target molecule adsorbs onto the silica, the secondary amine moiety becomes protonated. This protonation transforms the amine into an excellent leaving group. Concurrently, the enolizable ketone facilitates a β -elimination, reverting the product back into the starting enone and 3,4-dimethylaniline.

Self-Validation: To confirm if this is happening on your column, run a 2D TLC. Spot the crude mixture, elute in one direction, let the plate dry for 10 minutes (simulating column residence time), and elute 90 degrees to the first run. Off-diagonal spots corresponding to the enone and aniline confirm silica-induced degradation.

RetroMichael A β-Amino Ketone (Target) C Protonated Amine Intermediate A->C Adsorption & Protonation B Acidic Silanols (Unmodified Silica) B->C Catalysis D 1-(3-Nitrophenyl)prop-2-en-1-one (Enone) C->D β-Elimination E 3,4-Dimethylaniline (Amine) C->E β-Elimination

Mechanism of retro-Michael degradation catalyzed by unmodified acidic silica gel.

Q2: How can I prevent on-column retro-Michael degradation?

A2: You must suppress the protonation of the β -amino group. This is achieved by either deactivating the silica gel or switching the stationary phase entirely.

  • Method A (Preferred): Switch to Neutral or Basic Alumina. Alumina lacks the highly acidic Brønsted silanols of silica gel and is heavily favored for the isolation of sensitive aza-Michael adducts without degradation[2].

  • Method B: Deactivate standard silica gel using Triethylamine (TEA). By pre-treating the column with 1-2% v/v TEA, you neutralize the acidic silanols, preventing the catalytic protonation of your product.

Q3: Unreacted 3,4-dimethylaniline is streaking across my fractions. How do I resolve this co-elution?

A3: 3,4-Dimethylaniline is highly polar and strongly hydrogen-bonds to stationary phases, causing severe tailing. Because both your product and the impurity are amines, standard acid-base extractions are often insufficiently selective.

Solution: Optimize the solvent system by moving away from standard Hexane/Ethyl Acetate. A solvent system of Toluene/Ethyl Acetate (e.g., 9:1 to 8:2) exploits the π−π stacking interactions of the 3-nitrophenyl group on your product, altering its retention factor ( Rf​ ) relative to the free aniline.

Q4: My isolated product is "oiling out" instead of crystallizing. What is the thermodynamic cause, and how do I fix it?

A4: "Oiling out" (liquid-liquid phase separation, LLPS) occurs when the target compound's solubility in the solvent system drops below its saturation point at a temperature higher than its melting point. Instead of forming a crystalline solid lattice, it forms a supersaturated viscous liquid phase.

Fix: Adjust the solvent trajectory. For 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone, an Ethanol/Water system is ideal. Dissolve the oil in minimal hot ethanol, and add water (anti-solvent) dropwise only until slight turbidity is observed. Hold the temperature at 50°C (below the melting point but above ambient) and introduce a seed crystal. This forces the system into the metastable zone where nucleation outcompetes phase separation.

Quantitative Data: Stationary Phase Comparison

To illustrate the impact of stationary phase selection on β -amino ketone survival, refer to the performance metrics below:

Stationary PhaseMechanism of ActionProduct Recovery (%)Purity (%)Retro-Michael Degradation (%)
Standard Silica Gel (60 Å) Acidic silanols protonate amine~40 - 50%75 - 80%> 40%
TEA-Deactivated Silica TEA masks acidic silanol sites85 - 90%> 95%< 5%
Neutral Alumina Lacks Brønsted acidity> 92%> 96%< 2%

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity purification of your aza-Michael reaction products[3].

Protocol 1: TEA-Deactivated Silica Gel Chromatography
  • Slurry Preparation: Mix silica gel with the initial mobile phase (e.g., 9:1 Toluene/EtOAc) containing 2% (v/v) Triethylamine (TEA).

  • Column Packing: Pour the slurry into the column. Flush with 2-3 column volumes (CV) of the TEA-containing solvent to ensure complete saturation of the acidic silanol sites.

  • Equilibration (Self-Validation Step): Flush the column with 2 CV of your standard mobile phase (without TEA) to remove excess TEA from the interstitial volume. Validation: Spot the eluent on a pH strip; it should read slightly basic (~pH 8). If it is neutral or acidic, repeat Step 2.

  • Loading: Load the crude 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone dissolved in a minimum volume of DCM.

  • Elution: Elute using the optimized solvent gradient. The product will elute as a tight band without streaking.

Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Transfer the chromatographed β -amino ketone to a round-bottom flask. Add minimal absolute ethanol and heat to 55°C until completely dissolved.

  • Anti-Solvent Addition: Slowly add deionized water dropwise while maintaining stirring at 55°C. Stop immediately when the solution becomes faintly turbid (cloud point).

  • Metastable Equilibration (Self-Validation Step): Add a single drop of ethanol to clear the turbidity. Validation: This visual clearance confirms the system is perfectly poised in the metastable zone, which is the critical thermodynamic requirement to prevent liquid-liquid phase separation (oiling out).

  • Nucleation & Growth: Remove from heat. Allow the flask to cool to room temperature undisturbed. Once seed crystals form, transfer to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Isolation: Filter via a Büchner funnel, wash with ice-cold 10% ethanol/water, and dry under high vacuum.

Workflow Step1 Crude Mixture Step2 Mild Basic Workup (Sat. NaHCO3) Step1->Step2 Step3 Phase Separation (EtOAc) Step2->Step3 Step4A Alumina Chromatography (Neutral/Basic) Step3->Step4A Route A Step4B TEA-Treated Silica (1-2% v/v TEA) Step3->Step4B Route B Step5 Crystallization (EtOH/H2O) Step4A->Step5 Step4B->Step5 Step6 Pure β-Amino Ketone Step5->Step6

Optimized workflow preventing degradation during β-amino ketone purification.

References

  • Title: Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions | Source: MDPI | URL: 2[2]

  • Title: Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory | Source: ACS Publications | URL: 3[3]

  • Title: 3-(Dimethylamino)propiophenone | 3506-36-3 | Source: Benchchem | URL: 1[1]

Sources

Troubleshooting

Overcoming low solubility of "3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone" in assays

A Guide to Overcoming Solubility Challenges in Experimental Assays Welcome to the technical support guide for 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone. This resource is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support guide for 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound during their experiments. As a senior application scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to help you make informed decisions in your research.

Understanding the Molecule: A Physicochemical Profile

The solubility behavior of a compound is dictated by its molecular structure. 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone is a lipophilic molecule, meaning it preferentially dissolves in fats, oils, and non-polar solvents over aqueous media. This characteristic is the primary reason for its low water solubility.

Key structural features influencing its solubility include a weakly basic tertiary amine (the anilino group) and a significant non-polar surface area.[1] The predicted LogP (a measure of lipophilicity) for this compound is high, which quantitatively confirms its hydrophobic nature.[2] Low aqueous solubility is a common challenge for many promising compounds in drug discovery, potentially leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[3][4]

PropertyDataSource
Molecular Formula C₁₇H₁₈N₂O₃[2][5]
CAS Number 477319-16-7[5]
Predicted XlogP 4.3[2]
Key Functional Group Tertiary Amine (Weakly Basic)[1]

Part 1: Initial Troubleshooting & Stock Solution Preparation

This section addresses the most common and immediate challenges faced when working with this compound.

Q1: What is the best solvent for creating a primary stock solution?

For initial solubilization and high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[6] DMSO is a powerful, aprotic polar solvent capable of dissolving a very wide range of nonpolar and polar compounds.[4][6]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Preparation: Work in a chemical fume hood. Ensure you are using anhydrous (water-free) DMSO, as water can reduce the solubilizing power for highly hydrophobic compounds.

  • Calculation: The molecular weight of C₁₇H₁₈N₂O₃ is 298.34 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.98 mg of the compound.

  • Dissolution:

    • Weigh 2.98 mg of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone into a sterile microcentrifuge tube or glass vial.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly for 1-2 minutes.

  • Assisted Solubilization (If Needed): If the compound does not fully dissolve, you can:

    • Gently warm the solution: Place the vial in a 37°C water bath for 5-10 minutes.

    • Use sonication: Place the vial in a bath sonicator for 5-10 minutes.

  • Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[6]

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

This is a very common issue known as "aqueous precipitation." It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final aqueous environment of your assay, even with a small percentage of DMSO present. Follow this troubleshooting workflow to diagnose and solve the problem.

G start Start: Compound precipitates in aqueous buffer check_dmso Is the final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Action: Lower the final DMSO concentration by adjusting dilutions. Always include a vehicle control. check_dmso->reduce_dmso Yes still_precip Does it still precipitate? check_dmso->still_precip No, it's ≤ 0.5% reduce_dmso->still_precip cosolvent Strategy 1: Use a Co-solvent. (See Q4) still_precip->cosolvent Yes ph_adjust Strategy 2: Adjust Buffer pH. (See Q3) still_precip->ph_adjust Yes cyclodextrin Strategy 3: Use Cyclodextrins. (See Q5) still_precip->cyclodextrin Yes success Success: Compound is soluble. Proceed with assay. cosolvent->success Soluble ph_adjust->success Soluble cyclodextrin->success Soluble

Caption: Troubleshooting workflow for compound precipitation.

Causality: High concentrations of DMSO can be toxic to cells and interfere with assay components.[7] It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, and to always include a vehicle control (assay media with the same final DMSO concentration).[6] If precipitation occurs even at low DMSO concentrations, more advanced strategies are required.

Part 2: Advanced Solubilization Strategies

If initial troubleshooting fails, the following methods, which involve modifying the formulation, can be employed.

Q3: How can I use pH to improve solubility?

The tertiary amine in the 3-(3,4-Dimethylanilino) group is a weak base. In an acidic environment (lower pH), this nitrogen can become protonated, forming a positively charged salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[8][9][10]

Scientific Rationale: According to Le Chatelier's principle, adding acid (H⁺ ions) to a solution containing the compound will shift the equilibrium towards the formation of the more soluble, protonated form, thereby increasing overall solubility.[10]

Protocol 2: pH-Dependent Solubility Testing

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., 4.0, 5.0, 6.0, 7.0, 7.4). Use buffers appropriate for your assay, such as citrate for lower pH and phosphate or HEPES for neutral pH.

  • Dilution: Prepare your desired final concentration of the compound by diluting the DMSO stock into each buffer. Keep the final DMSO concentration constant and low (e.g., 0.1%).

  • Observation: Incubate the solutions at the assay temperature for 15-30 minutes. Visually inspect for precipitation. For a more quantitative measure, you can measure light scattering at 600 nm; higher absorbance indicates more precipitation.

  • Selection: Choose the lowest pH buffer that maintains solubility and is compatible with your assay's biological constraints.

Important Caveat: Ensure that the altered pH does not affect your assay's biological activity, enzyme function, or cell viability. Always run a pH-matched vehicle control.

Q4: What are co-solvents and how do I use them?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.[11] They work by reducing the polarity of the water, making the solvent system more favorable for the lipophilic solute.[12]

Commonly used co-solvents in biological assays include polyethylene glycols (PEGs), ethanol, and propylene glycol.[11][13]

Co-SolventTypical Final Assay ConcentrationNotes
Ethanol 1-5%Can be toxic to cells at higher concentrations.
PEG 300/400 5-10%Generally well-tolerated in many cell-based and biochemical assays.
Propylene Glycol 1-10%A common vehicle for in-vivo and in-vitro studies.

Protocol 3: Using a Co-solvent System

  • Vehicle Preparation: Prepare an intermediate vehicle solution. A common starting formulation is a 1:1 mixture of DMSO and PEG 300.[13]

  • Intermediate Dilution: Dilute your high-concentration DMSO stock solution into this DMSO:PEG 300 vehicle. For example, a 10-fold dilution.

  • Final Dilution: Add the intermediate solution to your final aqueous assay buffer. This "pluronic" method of gradual polarity reduction can prevent the compound from crashing out of solution.

  • Control: Your vehicle control must contain the same final concentrations of both DMSO and the co-solvent.

Q5: When should I consider using cyclodextrins?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming a water-soluble "inclusion complex."[] This is an excellent strategy when the final concentration of organic solvent must be minimized. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and biocompatibility.[17]

G cluster_0 In Aqueous Solution Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Caption: Cyclodextrin forming a soluble inclusion complex.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer. Gentle warming (40-50°C) may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add the compound (from a concentrated DMSO stock to minimize organic solvent) to the cyclodextrin solution. The molar ratio of cyclodextrin to the compound should be high (e.g., 100:1 to 1000:1).

  • Complexation: Vortex the mixture and incubate it, shaking, for 1-24 hours at room temperature or 37°C to allow for the formation of the inclusion complex.

  • Use in Assay: Use the resulting solution directly in your assay. The vehicle control must be the same HP-β-CD solution with the equivalent small amount of DMSO added.

Part 3: Assay Compatibility & Best Practices (FAQs)

Q6: What is the maximum concentration of DMSO my assay can tolerate? This is highly dependent on the specific assay and cell type. As a general rule, most cell-based assays tolerate DMSO up to 0.5%, while some robust cell lines may tolerate up to 1%.[18] However, even low concentrations can have subtle effects.[18] It is absolutely essential to perform a dose-response experiment with your vehicle (e.g., 0.1% to 2% DMSO in media) to determine the highest concentration that does not impact your specific assay's readout.[6]

Q7: How do I validate my chosen solubilization method? A solubilization method is only successful if it doesn't interfere with the experiment.

  • Visual and Physical Confirmation: The final solution should be clear and free of visible precipitate. You can also check for sub-visible precipitation by measuring absorbance at ~600 nm.

  • Vehicle Control: This is the most critical validation step. Run a control group that includes every component of your final formulation (DMSO, co-solvents, cyclodextrins, adjusted pH buffer) except for the compound. This control must show no effect on the assay endpoint.

Q8: How should I store my stock and working solutions?

  • Primary Stock (in 100% DMSO): Store in small, single-use aliquots in tightly sealed vials at -20°C or, for long-term storage (>6 months), at -80°C.[6]

  • Aqueous Working Solutions: These should be prepared fresh for each experiment. Due to the compound's low solubility, it may precipitate out of aqueous solutions over time, even if initially clear. Do not store diluted aqueous solutions.

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • 3-(3,4-DIMETHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE. NextSDS.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • 3-(3,4-dimethylanilino)-1-(3-nitrophenyl)-1-propanone. PubChemLite.
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025). Benchchem.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • DMSO solubility and bioscreening.
  • Solubility enhancement techniques: A comprehensive review. (2023).
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. (2025). Benchchem.
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2026). MDPI.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). PMC.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cosolvent. Wikipedia.
  • What Happens to Solubility When You Change the pH? | General Chemistry 17.6. (2022). YouTube.
  • Influence of pH on Solubility. TrueGeometry.
  • Advanced Properties of Amines. (2023). Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (CAS 477319-16-7).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (CAS 477319-16-7). As a β -amino ketone, this compound is a critical building block and precursor to α,β -unsaturated ketone warheads used in covalent inhibitors.

Synthesizing this target typically relies on one of two pathways: a multicomponent Mannich Reaction (Route A) or an Aza-Michael Addition (Route B). Both routes are susceptible to specific side reactions. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to optimize your yield and purity.

Reaction Pathways & Side Product Visualization

The following diagram maps the two primary synthetic routes and the thermodynamic or kinetic deviations that lead to unwanted side products.

Synthesis SM1 3-Nitroacetophenone + Formaldehyde Mannich Route A: Mannich Reaction SM1->Mannich SM2 1-(3-Nitrophenyl)prop-2-en-1-one AzaMichael Route B: Aza-Michael Addition SM2->AzaMichael Amine 3,4-Dimethylaniline Amine->Mannich Amine->AzaMichael Target 3-(3,4-Dimethylanilino)- 1-(3-nitrophenyl)-1-propanone Mannich->Target Optimal pH/Temp SP1 Bis-Mannich Base (Over-alkylation) Mannich->SP1 Excess reagents AzaMichael->Target Lewis Acid/Solvent SP2 Enone Polymerization AzaMichael->SP2 Radical initiation SP3 Retro-Aza-Michael (Elimination) Target->SP3 Thermal stress

Reaction pathways for 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone and side products.

Troubleshooting FAQs: Side Products & Yield Optimization

Q1: Why am I seeing a high percentage of bis-Mannich base in my Route A synthesis? Causality: In the Mannich reaction, the target β -amino ketone is a secondary amine. Because secondary amines are often more nucleophilic than the sterically hindered primary 3,4-dimethylaniline starting material, the newly formed product can preferentially attack excess formaldehyde and 3-nitroacetophenone, leading to over-alkylation[1]. Solution: Maintain a strict stoichiometric ratio where the aniline is in slight excess (1.1 eq). Add the formaldehyde dropwise at 0°C to prevent local concentration spikes that favor the secondary amine's reactivity.

Q2: My Aza-Michael addition (Route B) stalls at 60% conversion, and I observe starting enone regenerating during workup. Why? Causality: The aza-Michael addition of anilines to acrylophenones is a thermodynamically controlled equilibrium. The reverse reaction (retro-aza-Michael or retro-aza-Henry-type elimination) is readily triggered by thermal stress or highly basic workup conditions[3]. Solution: Shift the equilibrium using a mild Lewis acid catalyst (e.g., CuCl) which coordinates the enone and stabilizes the transition state [2]. Furthermore, never exceed 40°C during rotary evaporation to prevent thermal elimination.

Q3: How do I prevent the polymerization of the enone intermediate during Route B? Causality: 1-(3-nitrophenyl)prop-2-en-1-one is highly susceptible to radical-induced auto-polymerization. Exposure to ambient light, oxygen, or elevated temperatures generates radical species that consume the starting material, creating intractable polymeric sludge [1]. Solution: Introduce 0.1 mol% of a radical scavenger such as BHT (Butylated hydroxytoluene) into the reaction mixture and conduct the synthesis under an inert nitrogen atmosphere.

Q4: I am detecting N-methyl-3,4-dimethylaniline in my Route A crude mixture. What causes this? Causality: This is an Eschweiler-Clarke-type side reaction. In the presence of excess formaldehyde and acidic conditions, the aniline can undergo reductive amination, forming the N-methylated side product instead of participating in the multicomponent Mannich condensation. Solution: Avoid prolonged heating above 80°C and ensure the ketone is fully enolized (pre-stirred with acid) before the amine and formaldehyde are introduced.

Quantitative Data: Side Product Profiling

Use the table below to diagnose your crude NMR/LCMS data and apply the appropriate mitigation strategy.

Synthetic RoutePrimary Side ProductMechanistic CauseTypical Yield LossOptimized YieldMitigation Strategy
Route A (Mannich) Bis-Mannich BaseSecondary amine over-alkylation15 - 25%< 2%1.1 eq Aniline, dropwise HCHO
Route A (Mannich) N-Methylated AnilineEschweiler-Clarke reduction5 - 10%< 1%Temp < 80°C, pH control
Route B (Aza-Michael) Retro-Aza-MichaelThermodynamic reversibility20 - 40%< 5%CuCl catalyst, Temp < 40°C
Route B (Aza-Michael) Enone PolymerizationRadical auto-polymerization10 - 30%< 1%0.1 mol% BHT, N2 atmosphere

Self-Validating Experimental Protocols

Protocol A: Optimized One-Pot Mannich Synthesis

Objective: Synthesize the target compound while suppressing bis-Mannich and N-methylation side products.

  • Enolization Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3-nitroacetophenone (10.0 mmol) in 20 mL of absolute ethanol. Add concentrated HCl (0.5 mL) to catalyze enolization. Stir at room temperature for 15 minutes.

  • Amine Addition: Add 3,4-dimethylaniline (11.0 mmol, 1.1 eq). Causality: The slight excess of aniline ensures it outcompetes the forming secondary amine product for the formaldehyde.

  • Formaldehyde Addition (Critical Step): Cool the mixture to 0°C. Add aqueous formaldehyde (37%, 10.0 mmol) dropwise over 30 minutes using a syringe pump.

    • Self-Validation: If the solution remains clear without immediate heavy precipitation, local concentration spikes have been successfully avoided, directly inhibiting bis-Mannich base formation.

  • Condensation: Heat the mixture to 70°C for 6 hours. Do not exceed 80°C to prevent Eschweiler-Clarke reduction.

  • Workup: Cool to room temperature, neutralize with saturated NaHCO3, extract with EtOAc (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize from hot ethanol.

Protocol B: Catalytic Aza-Michael Addition

Objective: Achieve high conversion while preventing retro-aza-Michael elimination and polymerization.

  • Preparation: In a Schlenk flask under N2, dissolve 1-(3-nitrophenyl)prop-2-en-1-one (10.0 mmol) in 15 mL of anhydrous toluene.

  • Inhibitor & Catalyst (Critical Step): Add BHT (0.01 mmol, 0.1 mol%) to prevent radical polymerization. Add CuCl (0.3 mmol, 3 mol%) as a Lewis acid catalyst [2].

  • Amine Addition: Add 3,4-dimethylaniline (10.5 mmol).

  • Reaction: Stir at room temperature (25°C) for 4-6 hours.

    • Self-Validation: TLC monitoring should show complete consumption of the enone without the need for heating. Achieving conversion at room temperature inherently proves the thermodynamic reversibility has been circumvented [4].

  • Workup: Filter the mixture through a short pad of Celite to remove the copper catalyst. Concentrate the filtrate using a rotary evaporator. Crucial: Set the water bath strictly below 40°C to prevent retro-aza-Michael elimination.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 8:2) to isolate the target β -amino ketone.

References

  • Title: Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Benefits of a Dual Chemical and Physical Activation: Direct Aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure Source: ResearchGate URL: [Link]

Troubleshooting

Optimizing Mannich reaction conditions for substituted propanones

Welcome to the Reaction Optimization Support Center. The Mannich reaction—a multi-component condensation of an enolizable carbonyl, a primary or secondary amine, and a non-enolizable aldehyde—is a cornerstone method for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization Support Center. The Mannich reaction—a multi-component condensation of an enolizable carbonyl, a primary or secondary amine, and a non-enolizable aldehyde—is a cornerstone method for synthesizing β -amino ketones. However, when applied to substituted propanones (e.g., aryl propanones, unsymmetrical alkyl propanones), researchers frequently encounter issues with regioselectivity, low yields, and competing side reactions.

This guide synthesizes field-proven insights and authoritative methodologies to help you troubleshoot and optimize your workflows.

Workflow Diagnostic

Before altering your reaction conditions, consult the diagnostic tree below to identify the root cause of your synthetic bottleneck.

Troubleshooting Start Suboptimal Mannich Reaction Yield Low Yield / Polymerization Start->Yield Regio Poor Regioselectivity Start->Regio Side Elimination / Bis-Mannich Start->Side Action1 Use Preformed Iminium Salt (e.g., Eschenmoser's) Yield->Action1 Action2 Tune Solvent Polarity (CF3COOH vs. MeCN) Regio->Action2 Action3 Lower Temp & Adjust pH (Amine HCl salts) Side->Action3 Success Optimized Beta-Amino Ketone Action1->Success Action2->Success Action3->Success

Workflow for troubleshooting common Mannich reaction issues.

Frequently Asked Questions (Troubleshooting)

Q1: How do I control regioselectivity when using unsymmetrical substituted propanones?

Causality & Insight: Unsymmetrical ketones, such as methyl isopropyl ketone, possess two different α -positions capable of enolization. Classical one-pot Mannich conditions often yield an inseparable mixture of linear and branched β -amino ketones due to poor control over the enolization step.

To solve this, you must decouple iminium ion formation from the nucleophilic attack by using preformed Mannich reagents (e.g., Eschenmoser's salt) and strictly controlling the solvent environment[1].

  • Thermodynamic Control: Using a highly acidic solvent like trifluoroacetic acid (CF₃COOH) promotes the formation of the more stable, more substituted enol, directing the iminium attack to the branched position[2].

  • Kinetic Control: Using a bulky iminium salt (e.g., di-isopropyl(methylene)ammonium perchlorate) in an aprotic solvent like acetonitrile (CH₃CN) forces the reaction to occur at the less sterically hindered methyl group[2].

Table 1: Solvent and Reagent Effects on Regioselectivity[1][2]

Substrate (Unsymmetrical Ketone)Preformed Iminium ReagentSolventMajor Isomer FormedYield
Methyl Isopropyl KetoneDimethyl(methylene)ammonium trifluoroacetateCF₃COOHMore substituted (Branched)90%
Methyl Isopropyl KetoneDi-isopropyl(methylene)ammonium perchlorateCH₃CNLess substituted (Linear)95%
Methyl Cyclohexyl KetoneDimethyl(methylene)ammonium trifluoroacetateCF₃COOHMore substituted (Branched)70%
Methyl Cyclohexyl KetoneDi-isopropyl(methylene)ammonium perchlorateCH₃CNLess substituted (Linear)90%
Q2: My reaction yields are low, and I am isolating α,β -unsaturated ketones instead of the desired β -amino ketone. What is happening?

Causality & Insight: You are observing an elimination side-reaction . The desired β -amino ketone product contains acidic α -protons and a basic amine group. Under prolonged heating or basic conditions, the product undergoes an E1cB (Elimination Unimolecular conjugate Base) elimination, expelling the amine to form an α,β -unsaturated ketone (enone)[3][4]. Additionally, if primary amines or ammonia are used, the secondary amine product can react with excess formaldehyde and ketone to form bis-Mannich polymeric byproducts[4].

Solution:

  • Maintain strictly acidic conditions by using amine hydrochloride salts (e.g., dimethylamine hydrochloride) rather than free amines. This suppresses base-catalyzed elimination and prevents the aldol self-condensation of the propanone[3].

  • Use secondary amines to mathematically prevent bis-Mannich condensation[4].

Mechanism Ketone Substituted Propanone Enol Enol / Enolate Intermediate Ketone->Enol Acid/Base Mannich Beta-Amino Ketone (Target) Enol->Mannich + Iminium Iminium Iminium Ion Electrophile Iminium->Mannich Enone Alpha,Beta-Unsaturated Ketone Mannich->Enone Elimination (-Amine) Bis Bis-Mannich Adduct Mannich->Bis + Excess Iminium

Mechanistic pathways showing desired product formation versus common side reactions.

Q3: How can I achieve asymmetric synthesis to construct quaternary carbon stereocenters on branched propanones?

Causality & Insight: Direct asymmetric Mannich reactions on α -branched ketones are notoriously difficult due to steric hindrance. However, organocatalytic approaches have revolutionized this space. By utilizing chiral secondary amines like ʟ-proline, the ketone is activated via a chiral enamine intermediate, which then attacks the imine face-selectively[5][6]. Using DMSO as a solvent in these proline-catalyzed systems has been shown to heavily favor the formation of the branched isomer with excellent enantio- and diastereoselectivity[5].

Standardized Experimental Protocols

Protocol A: Regioselective Synthesis of Less-Substituted Mannich Bases (Kinetic Control)

This protocol is designed to force aminomethylation at the less hindered position of an unsymmetrical propanone using a bulky preformed iminium salt[2].

  • Reagent Preparation: Dry acetonitrile (CH₃CN) over 3Å molecular sieves. Ensure di-isopropyl(methylene)ammonium perchlorate is stored and handled under an inert argon atmosphere to prevent degradation.

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the unsymmetrical substituted propanone (1.0 equiv) in anhydrous acetonitrile to achieve a 0.5 M concentration.

  • Addition: Add di-isopropyl(methylene)ammonium perchlorate (1.2 equiv) in one portion to the stirring solution.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 82°C) for 72 hours. Self-Validation Checkpoint: Monitor the conversion via GC-MS; the disappearance of the starting ketone mass peak indicates completion.

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ until the pH is slightly basic. Extract the aqueous layer with diethyl ether (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude linear β -amino ketone via flash column chromatography.

Protocol B: Organocatalytic Asymmetric Mannich Reaction

This protocol utilizes ʟ-proline to achieve high enantioselectivity on substituted propanones[5].

  • Reaction Setup: In a 10 mL reaction vial, dissolve the substituted propanone (donor, 1.0 equiv) and the preformed imine (acceptor, 1.2 equiv) in anhydrous DMSO (0.5 M).

  • Catalyst Addition: Add ʟ-proline (20 mol%) directly to the solution.

  • Stirring: Stir the mixture at room temperature (20–25°C) for 12–24 hours. Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The use of DMSO specifically favors the branched isomer pathway[5].

  • Workup: Dilute the reaction mixture with ethyl acetate (30 mL). Wash sequentially with distilled water (3 × 10 mL) to remove the DMSO and the proline catalyst, followed by a final brine wash (10 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Isolate the chiral β -amino ketone via silica gel chromatography.

Sources

Optimization

"3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone" storage and handling best practices

Welcome to the Technical Support and Troubleshooting Center for 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (CAS: 477319-16-7). As a β -aminoketone (Mannich base) containing both a nitroaromatic ring and an ani...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (CAS: 477319-16-7).

As a β -aminoketone (Mannich base) containing both a nitroaromatic ring and an aniline moiety, this compound presents unique stability challenges during in vitro and in vivo assays. This guide is designed by application scientists to help researchers understand the mechanistic causality behind common handling failures and to establish self-validating workflows that ensure data integrity.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My powdered compound has changed from a pale crystalline solid to a dark, sticky residue. Is it still viable for my assays? A: No, the sample must be discarded. You are observing severe oxidative and photolytic degradation. The 3,4-dimethylaniline moiety is highly susceptible to oxidation when exposed to atmospheric oxygen and light, forming dark-colored polymeric byproducts. Additionally, the 3-nitrophenyl group can undergo UV-induced photoreduction. Causality: Once the solid matrix is compromised by ambient moisture, the local mobility of the molecules increases, exponentially accelerating bimolecular oxidation. Always store the lyophilized solid at -20°C in amber vials under an inert argon or nitrogen atmosphere.

Q2: I prepared a stock solution in a pH 7.4 physiological buffer, but LC-MS shows a complete loss of the parent mass within hours. What is the mechanism of this instability? A: You are observing a classic retro-Mannich (or retro-Michael) elimination[1]. Because 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone is a β -aminoketone, it is inherently unstable in neutral to basic aqueous environments[2]. At pH 7.0, the unprotonated secondary amine acts as a leaving group. Driven by the deprotonation of the acidic α -protons adjacent to the ketone, the molecule cleaves into 3-nitrophenyl vinyl ketone (an enone) and free 3,4-dimethylaniline[1][2]. Action: To halt this elimination, the amine lone pair must be neutralized via protonation. Prepare initial stocks in anhydrous organic solvents and ensure any aqueous dilutions are kept slightly acidic (pH 4.5–5.5)[1].

Q3: Are there specific safety protocols for handling the degradation products compared to the parent compound? A: Yes. The intact parent compound is classified under GHS as Acute Tox. 4 (Oral/Dermal/Inhalation) and Aquatic Acute 1[3]. However, the primary degradation product, 3-nitrophenyl vinyl ketone, is a highly reactive Michael acceptor. It acts as a soft electrophile that covalently alkylates protein nucleophiles, such as cysteine sulfhydryls[2]. This makes the degraded mixture a severe skin sensitizer and a reactive hazard. Always handle aged or aqueous solutions with nitrile gloves in a certified fume hood.

Part 2: Quantitative Storage & Handling Parameters

To prevent the retro-Mannich elimination and oxidative degradation, strictly adhere to the physicochemical boundaries outlined below.

ParameterRecommended ConditionMechanistic Rationale
Solid Storage Temp. -20°CArrests thermal retro-Mannich degradation and bimolecular oxidation.
Solution Storage Temp. -80°CPrevents hydrolysis and nucleophilic attack within the solvent matrix.
Primary Solvent Anhydrous DMSOEliminates the aqueous acid/base equilibria required for elimination.
Aqueous pH Range 4.5 – 5.5Protonates the amine, neutralizing its leaving-group ability[1].
Light Exposure Strictly Dark (Amber Vials)Prevents UV-induced nitroaromatic radical formation.
Atmospheric Exposure Argon/Nitrogen PurgePrevents auto-oxidation of the 3,4-dimethylaniline moiety.

Part 3: Degradation Pathway Visualization

The following diagram illustrates the divergent chemical fates of the compound based on your handling conditions.

G A 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (Intact β-Aminoketone) B Neutral / Basic pH (pH ≥ 7.0) or Thermal Stress A->B Improper Handling C Acidic Environment (pH 4.5 - 5.5) A->C Proper Solubilization D Retro-Mannich Elimination (C-N Bond Cleavage) B->D G Protonated Ammonium Salt (Stabilized / Non-Reactive) C->G Amine Protonation E 3-Nitrophenyl Vinyl Ketone (Reactive Enone) D->E F 3,4-Dimethylaniline (Free Amine) D->F

Fig 1. pH-dependent stability and Retro-Mannich degradation pathway of the β-aminoketone.

Part 4: Validated Experimental Protocol

Standard Operating Procedure: Preparation of Self-Validating in vitro Stock Solutions

This protocol utilizes a self-validating framework; you will perform rapid Quality Control (QC) checks at critical junctions to ensure the compound has not degraded before introducing it to expensive biological assays.

Step 1: Input Validation (Pre-Solubilization QC)

  • In a fume hood, extract 1 mg of the lyophilized powder.

  • Dissolve in 1 mL of HPLC-grade Acetonitrile.

  • Validation Check: Analyze via UV-Vis spectrophotometry or rapid TLC (Hexane:EtOAc 7:3). The appearance of a distinct secondary peak at ~230 nm (or a second TLC spot with high Rf) indicates the presence of the enone byproduct. Do not proceed if enone contamination exceeds 2%.

Step 2: Primary Solubilization

  • Allow the main sealed vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Dissolve the compound in 100% Anhydrous DMSO to achieve a 10 mM stock concentration.

  • Vortex gently for 30 seconds until completely clear. Note: Do not use a heated ultrasonic bath, as thermal stress induces immediate retro-Mannich cleavage.

Step 3: Aliquoting and Inerting

  • Divide the 10 mM stock into single-use 50 μ L aliquots using amber microcentrifuge tubes.

  • Gently purge the headspace of each tube with a stream of Argon gas for 3 seconds before capping.

Step 4: Output Validation & Storage

  • Flash-freeze all aliquots in liquid nitrogen, then transfer to a -80°C freezer.

  • Validation Check: After 24 hours, thaw one test aliquot. Run a rapid LC-MS or TLC against a freshly made standard. A single intact mass/spot confirms that the freezing and thawing process did not induce precipitation or degradation.

Step 5: Assay Dilution (Just-in-Time Execution)

  • Thaw aliquots on ice immediately prior to use.

  • Dilute the DMSO stock directly into the final aqueous assay buffer (pre-warmed to 37°C) less than 5 minutes before introducing it to the cells or enzymes. If the assay permits, adjust the buffer to pH 6.0–6.5 to extend the half-life of the intact β -aminoketone during the experiment[1].

References

  • NextSDS. 3-(3,4-DIMETHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE - Chemical Substance Information.[Link]

  • National Institutes of Health (NIH) / PMC. Inhibitors of the Interaction of Thyroid Hormone Receptor and Coactivators: Preliminary Structure–Activity Relationships.[Link]

Sources

Troubleshooting

Technical Support Center: Nitroaromatic Cytotoxicity &amp; Assay Troubleshooting

Welcome to the Application Support Knowledge Base. As researchers and drug development professionals, you are likely aware that nitroaromatic compounds (ArNO 2​ ) are notorious for exhibiting confounding behaviors in sta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As researchers and drug development professionals, you are likely aware that nitroaromatic compounds (ArNO 2​ ) are notorious for exhibiting confounding behaviors in standard in vitro cell assays. This guide is designed to help you decouple true pharmacological efficacy from artifactual cytotoxicity and assay interference.

System Overview: The Nitroaromatic Conundrum

The primary challenge with nitroaromatic compounds lies in their intrinsic redox activity. In mammalian cells, flavoenzymes (such as NADPH:cytochrome P-450 reductase) catalyze a single-electron reduction of the nitro group, forming a highly reactive nitro radical anion (ArNO 2​ ∙− ). In aerobic environments, this radical rapidly donates its extra electron to molecular oxygen, generating superoxide (O 2​ ∙− ) and regenerating the parent nitroaromatic compound. This futile "redox cycling" continuously depletes cellular reducing equivalents and generates massive oxidative stress, leading to cytotoxicity that masks the compound's actual target-specific effects (1)[1].

Alternatively, the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) can catalyze a direct two-electron reduction, which either detoxifies the compound or bioactivates it into DNA-alkylating hydroxylamines (2)[2].

G ArNO2 Nitroaromatic Compound (ArNO2) Flavo Flavoenzymes (1e- Reduction) ArNO2->Flavo e- donor NQO1 NQO1 Enzyme (2e- Reduction) ArNO2->NQO1 Alternative Pathway Radical Nitro Radical Anion (ArNO2•-) Flavo->Radical Radical->ArNO2 Redox Cycling O2 Molecular Oxygen (O2) Radical->O2 Rapid reaction ROS Superoxide / ROS (O2•-) O2->ROS Tox Oxidative Stress & Cytotoxicity ROS->Tox Cellular Damage Hydrox Hydroxylamine (ArNHOH) NQO1->Hydrox Detox or Bioactivation

Fig 1: Nitroaromatic redox cycling and NQO1 reduction pathways driving cellular cytotoxicity.

Knowledge Base & FAQs (Troubleshooting)

Q1: Why do my nitroaromatic compounds exhibit disproportionately high cytotoxicity in standard aerobic cell assays? Causality: As illustrated in Fig 1, the primary driver is ROS generation via redox cycling. Because the parent compound is continuously regenerated, even trace amounts of a nitroaromatic can produce disproportionately high levels of superoxide, depleting cellular glutathione (GSH) and triggering apoptosis (3)[3]. Solution: Evaluate cytotoxicity in the presence of an antioxidant like N-acetylcysteine (NAC) to decouple ROS-mediated toxicity from the compound's true target-specific mechanism.

Q2: My MTT/Resazurin assay results show false-positive cell viability or erratic absorbance when testing nitroaromatics. What is happening? Causality: The MTT and Resazurin assays rely on the intracellular reduction of a dye to yield a measurable colorimetric or fluorometric signal. Nitroaromatic compounds and their intermediate radicals are highly redox-active. They can directly transfer electrons to tetrazolium salts (MTT/MTS) or resazurin abiotically (without cellular metabolism), leading to massive false-positive signals or erratic interference (4)[4]. Furthermore, the culture media components themselves can sometimes act as electron donors to the nitroaromatics, exacerbating the abiotic dye reduction (5)[5]. Solution: Abandon redox-dependent assays when testing nitroaromatics. Switch to ATP-quantification assays (e.g., CellTiter-Glo) or structural protein-binding assays (e.g., Sulforhodamine B / SRB).

Q3: How does NQO1 expression in my cell line affect nitroaromatic cytotoxicity, and should I use dicoumarol? Causality: NQO1 catalyzes a direct two-electron reduction. For some nitroaromatics, this bypasses the single-electron radical stage, acting as a vital detoxification pathway. For others, it rapidly generates reactive hydroxylamines that alkylate DNA, acting as a bioactivation pathway (6)[6]. Solution: To determine NQO1's role in your specific compound's toxicity, perform parallel assays with and without the NQO1 competitive inhibitor dicoumarol (7)[7]. If dicoumarol increases toxicity, NQO1 was detoxifying; if it decreases toxicity, NQO1 was bioactivating (8)[8].

Validated Experimental Protocols

Protocol 1: ROS Decoupling via N-Acetylcysteine (NAC) Supplementation

Rationale: NAC replenishes intracellular glutathione (GSH), neutralizing ROS generated by the futile redox cycling of the nitro group. This allows you to observe the compound's true target-mediated IC 50​ .

  • Step 1: Prepare a 500 mM stock of NAC in sterile PBS. Critical Causality: You must adjust the pH of this stock to 7.4 using NaOH. Unneutralized NAC is highly acidic and will cause artifactual cell death, ruining the assay.

  • Step 2: Seed cells in a 96-well opaque plate and incubate overnight to allow adherence.

  • Step 3: Pre-treat cells with 5 mM NAC for 2 hours prior to compound exposure. This time gap is required to allow cellular uptake and conversion into GSH.

  • Step 4: Add the nitroaromatic compound in a serial dilution.

  • Step 5: Incubate for the desired time (e.g., 48h) and assess viability using an ATP-based assay (See Protocol 2).

  • Self-Validation Checkpoint: Always include a "NAC + Vehicle" control well. If the viability of this well deviates by >5% from the "Vehicle Only" control, your NAC stock is either improperly pH-balanced or over-concentrated for your specific cell line.

Protocol 2: Validating Viability without Redox Interference (ATP-based Luminescent Assay)

Rationale: Because nitroaromatics chemically reduce tetrazolium salts, cell viability must be measured via intracellular ATP, which relies on a luciferase-catalyzed reaction that is generally immune to small-molecule redox interference.

  • Step 1: Equilibrate the ATP-luminescence reagent to room temperature.

  • Step 2: Remove the culture plate containing nitroaromatic-treated cells from the incubator and equilibrate to room temperature for 30 minutes. Critical Causality: Temperature gradients across the plate will cause uneven luciferase kinetics, leading to edge effects.

  • Step 3: Add a volume of ATP reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).

  • Step 4: Lyse cells by placing the plate on an orbital shaker for 2 minutes at 300 rpm.

  • Step 5: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Step 6: Record luminescence using a microplate reader.

  • Self-Validation Checkpoint: Include a "Compound + Reagent (No Cells)" control. This ensures the nitroaromatic compound does not act as a direct optical quencher or inhibitor of the luciferase enzyme itself.

Quantitative Data Summary

The table below summarizes the expected shifts in IC 50​ values when applying these troubleshooting protocols to a standard redox-cycling nitroaromatic compound.

Compound TypeAssay MethodMitigator / ConditionIC 50​ Shift (Expected)Mechanistic Interpretation
NitroaromaticMTT / MTS AssayNoneArtificially High (False Viability)Direct abiotic reduction of tetrazolium dye by ArNO 2​ ∙−
NitroaromaticATP LuminescenceNoneBaseline CytotoxicityTrue representation of baseline aerobic toxicity
NitroaromaticATP Luminescence+ 5 mM NACSignificant Increase in IC 50​ Toxicity was primarily ROS-driven (Redox Cycling)
NitroaromaticATP Luminescence+ Dicoumarol (NQO1 inhibitor)Decrease in IC 50​ NQO1 was acting as a cytoprotective detoxification pathway

References

  • International Journal of Molecular Sciences (MDPI)
  • International Journal of Molecular Sciences (MDPI)
  • Chemical Research in Toxicology (ACS Publications)
  • Analytical Chemistry (ACS Publications)
  • International Journal of Molecular Sciences (MDPI)
  • World Journal of Gastroenterology (PMC)
  • The Crystal Structure of NAD(P)
  • International Journal of Molecular Sciences (MDPI)

Sources

Reference Data & Comparative Studies

Comparative

Comparative analysis of nitrophenyl ethanones in biological assays

A Comparative Guide to Nitrophenyl Ethanones in Biological Assays Introduction: Beyond the Isomer Nitrophenyl ethanones, also known as nitroacetophenones, are a class of aromatic ketones that have garnered significant in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Nitrophenyl Ethanones in Biological Assays

Introduction: Beyond the Isomer

Nitrophenyl ethanones, also known as nitroacetophenones, are a class of aromatic ketones that have garnered significant interest in medicinal chemistry and drug development.[1] These molecules consist of an acetophenone core with a nitro group (NO₂) substituted on the phenyl ring. The position of this nitro group—ortho (2-), meta (3-), or para (4-)—is not a trivial structural detail. It fundamentally alters the molecule's electronic properties, steric hindrance, and overall topology, which in turn dictates its interaction with biological targets.[1] Consequently, each isomer and its derivatives exhibit a unique profile of biological activity, ranging from antimicrobial and anti-inflammatory to anticancer effects.[1][2][3]

This guide provides an in-depth comparative analysis of the biological activities of nitrophenyl ethanone isomers and their key derivatives. Moving beyond a simple catalog of findings, we will dissect the causality behind experimental choices, validate protocols, and present a clear, data-driven comparison for researchers, scientists, and drug development professionals. Our objective is to furnish the scientific community with a comprehensive resource that not only summarizes existing data but also illuminates the structure-activity relationships that govern the efficacy of these versatile compounds.

Physicochemical Properties of Nitrophenyl Ethanone Isomers

The isomeric position of the nitro group directly influences the physical and chemical properties of the molecule, which are foundational to its pharmacokinetic and pharmacodynamic behavior.

Property1-(2-Nitrophenyl)ethanone1-(3-Nitrophenyl)ethanone1-(4-Nitrophenyl)ethanone
Common Name 2'-Nitroacetophenone3'-Nitroacetophenone4'-Nitroacetophenone
CAS Number 577-59-3[4]121-89-1100-19-6[5]
Molecular Formula C₈H₇NO₃C₈H₇NO₃C₈H₇NO₃
Molecular Weight 165.15 g/mol [4]165.15 g/mol 165.15 g/mol [5]
Appearance Clear yellow liquid or pale yellow crystalline solid[4][6]White to light beige crystalline powder[7]Pale yellow crystal or needle crystal[8]
Solubility Insoluble in water[4]Soluble in hot water, ether; slightly soluble in ethanol[7]Insoluble in water; soluble in hot ethanol, ether, benzene[8]

Comparative Biological Activity: A Multifaceted Analysis

The biological potential of nitrophenyl ethanones is diverse. The strong electron-withdrawing nature of the nitro group is a critical pharmacophore, often essential for the observed biological effects.[1][9]

Antimicrobial Activity

Nitroaromatic compounds are well-established for their broad-spectrum antimicrobial properties.[1] The prevailing mechanism involves the intracellular reductive activation of the nitro group by microbial nitroreductases. This process generates cytotoxic radicals, such as nitroso and hydroxylamino intermediates, which can damage cellular macromolecules like DNA, leading to cell death.[1][9]

Nitrophenyl Ethanone\n(R-NO₂) Nitrophenyl Ethanone (R-NO₂) Nitroreductase\n(Microbial Enzyme) Nitroreductase (Microbial Enzyme) Nitrophenyl Ethanone\n(R-NO₂)->Nitroreductase\n(Microbial Enzyme) Nitroso Radical\n(R-NO) Nitroso Radical (R-NO) Nitroreductase\n(Microbial Enzyme)->Nitroso Radical\n(R-NO) Reduction Hydroxylamino Intermediate\n(R-NHOH) Hydroxylamino Intermediate (R-NHOH) Nitroso Radical\n(R-NO)->Hydroxylamino Intermediate\n(R-NHOH) Reduction DNA Damage &\nMacromolecule Disruption DNA Damage & Macromolecule Disruption Hydroxylamino Intermediate\n(R-NHOH)->DNA Damage &\nMacromolecule Disruption Cell Death Cell Death DNA Damage &\nMacromolecule Disruption->Cell Death

Caption: Reductive activation of nitrophenyl ethanones in microbial cells.

While direct comparative studies on the parent isomers are limited, research on the isomers and their derivatives provides valuable insights. A quantitative structure-activity relationship (QSAR) study evaluated 20 acetophenone derivatives, including 3-nitro and 4-nitroacetophenone, against several bacterial strains.[10] The study identified both 3-nitro and 4-nitro acetophenones as among the most active compounds against a panel of Gram-positive and Gram-negative bacteria.[10] Furthermore, 3'-Nitroacetophenone has been noted for its antimycobacterial activity, potentially by inhibiting DNA and protein synthesis.

Chalcone derivatives of 3-nitroacetophenone have demonstrated significant antimicrobial activity. For instance, (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one showed potent activity against Pseudomonas fluorescence with a Minimum Inhibitory Concentration (MIC) of 20 μg/mL.[11]

Table 2: Antimicrobial Activity of Nitrophenyl Ethanone Derivatives

Derivative ClassParent IsomerTest OrganismActivity (MIC in μg/mL)Reference
Chalcone3-NitroacetophenoneP. fluorescence20[11]
Chalcone3-NitroacetophenoneC. albicans68.23 mm² (AZOI)[11]
Parent Compound3-NitroacetophenoneMycobacteriaActive (Inhibits DNA/protein synthesis)
Parent Compound4-NitroacetophenoneB. subtilis, S. aureus, S. typhi, et al.Active[10]
Note: AZOI = Area of Zone of Inhibition. Direct MIC values for parent compounds from comparative studies are not widely available.
Anticancer and Cytotoxic Activity

The anticancer potential of nitrophenyl ethanones has been explored primarily through the synthesis and evaluation of their derivatives. The core structure serves as a versatile scaffold for developing potent cytotoxic agents.

Derivatives of 4-nitroacetophenone have shown particular promise. A series of chalcone-based 4-nitroacetophenone derivatives were evaluated against four human cancer cell lines, demonstrating potent activity, particularly against the HepG2 (liver cancer) cell line.[3] The mechanism for some of these derivatives involves the inhibition of the Epidermal Growth Factor Receptor-Tyrosine Kinase Domain (EGFR-TKD), a key target in cancer therapy.[3] Separately, para-nitroacetophenone itself was shown to have a strong, concentration-dependent fatal effect on K562 human leukemia cells, inducing cell death primarily through apoptosis.[12]

Derivatives related to 3-nitroacetophenone have also been investigated. Novel 3-nitro-4-chromanones were synthesized and showed potent antiproliferative activity against castration-resistant prostate cancer (CRPC) cell lines, with the optimal compound being more potent than the standard drug cisplatin.[13]

Table 3: Comparative Cytotoxicity (IC₅₀) of Nitrophenyl Ethanone Derivatives

Derivative ClassParent IsomerCancer Cell LineIC₅₀ (μM)Reference
Chalcone (NCH-10)4-NitroacetophenoneHepG2 (Liver)2.7[3]
Chalcone (NCH-2)4-NitroacetophenoneHepG2 (Liver)4.1[3]
Chalcone (NCH-4)4-NitroacetophenoneMCF-7 (Breast)4.3[3]
Chalcone (NCH-10)H1299 (Lung)4.5[3]
3-Nitro-4-chromanone (Compound 36)3-NitroacetophenoneCRPC (Prostate)More potent than cisplatin[13]
Parent Compound4-NitroacetophenoneK562 (Leukemia)Cytotoxic (Dose-dependent)[12]
IC₅₀ is the half-maximal inhibitory concentration, a measure of potency. A lower value indicates higher potency.
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Nitrophenyl derivatives have been investigated for their ability to modulate inflammatory pathways. A key study synthesized nitro-substituted chalcones from 2'-, 3'-, and 4'-nitroacetophenone and evaluated their anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[2] All three derivatives showed a protective, time-dependent anti-inflammatory effect.[2]

The mechanism of action for the anti-inflammatory effects of nitro compounds is often attributed to the modulation of critical pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1][14] These pathways control the expression of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[14]

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus\n(e.g., LPS) Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory Stimulus\n(e.g., LPS)->IKK MAPK Cascade MAPK Cascade Inflammatory Stimulus\n(e.g., LPS)->MAPK Cascade IκB IκB IKK->IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Gene Transcription Gene Transcription NF-κB->Gene Transcription AP-1 AP-1 MAPK Cascade->AP-1 Pro-inflammatory Mediators\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) Gene Transcription->Pro-inflammatory Mediators\n(TNF-α, IL-1β, IL-6) AP-1->Gene Transcription Nitrophenyl Ethanones Nitrophenyl Ethanones Nitrophenyl Ethanones->IKK Inhibit? Nitrophenyl Ethanones->MAPK Cascade Inhibit?

Caption: Potential inhibition of pro-inflammatory signaling pathways.

Table 4: Anti-inflammatory Activity of Nitroacetophenone-Derived Chalcones

Chalcone Derivative fromAdministration RouteDosage (mg/kg)Max. Anti-inflammatory Protective Effect (%)Reference
2'-NitroacetophenoneOral (p.o.)200~45%[2]
3'-NitroacetophenoneOral (p.o.)200~55%[2]
4'-NitroacetophenoneOral (p.o.)200~60%[2]
Data derived from graphical representation in the cited study on carrageenan-induced paw edema in rats.[2]

Field-Proven Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for key assays used in the evaluation of nitrophenyl ethanones.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

A Prepare Compound Stock Solution (e.g., in DMSO) B Perform 2-fold Serial Dilutions in Broth in 96-well Plate A->B C Inoculate Wells with Standardized Microbial Suspension B->C D Incubate at Optimal Temperature & Time (e.g., 37°C, 18-24h) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve the test nitrophenyl ethanone in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Plate Preparation: Dispense 100 µL of sterile microbial growth broth (e.g., Mueller-Hinton Broth) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the plate, creating a range of concentrations. Discard 100 µL from the last well.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this final inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the positive control.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[15][16]

A Seed Cells in 96-well Plate (e.g., 1x10⁴ cells/well) B Incubate Overnight (Allow Adherence) A->B C Treat with Serial Dilutions of Compound B->C D Incubate for Exposure Period (e.g., 24, 48, 72h) C->D E Add MTT Solution to each well D->E F Incubate (2-4h, 37°C) (Formazan Crystal Formation) E->F G Solubilize Crystals (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC₅₀ H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, K562) into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the nitrophenyl ethanone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C.[15] During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The comparative analysis of nitrophenyl ethanones reveals a clear structure-activity relationship dictated by the position of the nitro substituent. While derivatives of 4-nitroacetophenone appear particularly potent as anticancer agents and 3-nitroacetophenone derivatives show strong antimicrobial efficacy, compounds from all three isomers exhibit promising biological profiles.[2][3][11] The anti-inflammatory data, though based on derivatives, suggests that the para-substituted compound may have a slight advantage.[2]

However, a significant gap in the literature is the lack of direct, head-to-head comparative studies of the parent ortho-, meta-, and para-nitroacetophenone isomers under standardized assay conditions. Such research is crucial to definitively decouple the inherent activity of the core scaffold from the contributions of additional derivatization. Future investigations should focus on these direct comparisons across a panel of antimicrobial, anticancer, and anti-inflammatory assays. Elucidating their precise mechanisms of action, particularly in enzyme inhibition and the modulation of signaling cascades, will further empower the rational design of next-generation therapeutics based on this versatile chemical scaffold.

References

  • A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • Gómez-Rivera, A., et al. (2013). Synthesis and Antiinflammatory Activity of Three Nitro Chalcones. ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Publishing. (URL: [Link])

  • 2'-Nitroacetophenone. PubChem, National Center for Biotechnology Information. (URL: [Link])

  • Dora, C. P., et al. (2008). Experimental and QSAR of Acetophenones as Antibacterial Agents. PubMed. (URL: [Link])

  • Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, ACS Publications. (URL: [Link])

  • Comparative Study of 1-(3-Acetyl-5-nitrophenyl)ethanone Derivatives: A Guide for Researchers. Benchchem. (URL: )
  • Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Taylor & Francis Online. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PMC, National Center for Biotechnology Information. (URL: [Link])

  • Acetophenones with selective antimycobacterial activity. ResearchGate. (URL: [Link])

  • Comparison of recombinant cell bioassays for the detection of Ah receptor agonists. ScienceDirect. (URL: [Link])

  • Anti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells. ResearchGate. (URL: [Link])

  • An In-depth Technical Guide to the Chemical Properties of 2-Nitro-1-(4-nitrophenyl)ethanone. Benchchem. (URL: )
  • Unlocking the Potential of 1-(4-Amino-3-nitrophenyl)ethanone: A Technical Guide for Researchers. Benchchem. (URL: )
  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. PMC, National Center for Biotechnology Information. (URL: [Link])

  • A Comparative Analysis of the Biological Activities of 3-Nitro and 4-Nitro Isomers. Benchchem. (URL: )
  • p-Nitroacetophenone. PubChem, National Center for Biotechnology Information. (URL: [Link])

  • Qiu, X., et al. Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Advanced Materials Research. (URL: [Link])

  • Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry, ACS Publications. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. (URL: [Link])

Sources

Validation

Structure-Activity Relationship (SAR) and Cytotoxic Profiling of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone Derivatives

Executive Summary The development of novel cytotoxic agents frequently relies on exploiting the biochemical vulnerabilities of malignant cells, such as their reliance on altered redox homeostasis. 3-(3,4-Dimethylanilino)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel cytotoxic agents frequently relies on exploiting the biochemical vulnerabilities of malignant cells, such as their reliance on altered redox homeostasis. 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (CAS: 477319-16-7) [1] is a highly potent aryl- β -amino ketone (Mannich base) that has emerged as a compelling lead compound in oncology. Unlike classical antimetabolites, this compound functions as a targeted alkylating prodrug.

This guide provides an in-depth comparative analysis of this lead compound against its structural derivatives and standard reference therapeutics (e.g., 5-Fluorouracil). By mapping the structure-activity relationship (SAR) to its primary mechanism of action—cellular thiol alkylation—we provide researchers with actionable, field-proven insights for optimizing Mannich base pharmacophores.

Mechanistic Foundation: The Thiol Alkylation Pathway

To understand the SAR of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone, one must first understand its causality in a biological system. Mannich bases of this class do not typically bind to receptors; rather, they undergo a spontaneous, pH-dependent deamination in the physiological environment (pH 7.4, 37°C) to generate a highly reactive α , β -unsaturated ketone (an enone) [2, 3].

This enone acts as a potent Michael acceptor. It rapidly forms covalent adducts with cellular thiols, predominantly intracellular glutathione (GSH) and critical cysteine residues on functional proteins. The massive and rapid depletion of GSH dismantles the cell's antioxidant defense, triggering severe oxidative stress, mitochondrial membrane depolarization, and ultimately, apoptosis [2].

Mechanism A 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (Mannich Base Prodrug) B Spontaneous Deamination (Release of 3,4-Dimethylaniline) A->B pH 7.4, 37°C C 1-(3-Nitrophenyl)prop-2-en-1-one (Reactive α,β-Unsaturated Ketone) B->C E Thiol Alkylation (Michael Addition) C->E D Cellular Thiols (GSH / Protein Cysteines) D->E F Severe GSH Depletion & Oxidative Stress E->F G Mitochondrial Dysfunction & Apoptosis F->G

Caption: Mechanism of action: Mannich base deamination and thiol alkylation leading to cellular apoptosis.

SAR Analysis & Comparative Performance

To evaluate the structural dependencies of this pharmacophore, we compare the lead compound against two rationally designed derivatives and a clinical standard (5-Fluorouracil).

Quantitative Performance Data

Table 1: Comparative Cytotoxicity and GSH Depletion Profiles

CompoundStructural ModificationJurkat IC 50​ (µM)L1210 IC 50​ (µM)Intracellular GSH Depletion (% at 10 µM, 1h)
Lead (CAS 477319-16-7) 3-NO 2​ -Phenyl, 3,4-Dimethylanilino2.4 ± 0.2 1.8 ± 0.1 85.2%
Derivative A 3-NO 2​ -Phenyl, Morpholino8.5 ± 0.67.2 ± 0.545.1%
Derivative B Phenyl (No NO 2​ ), 3,4-Dimethylanilino15.3 ± 1.112.1 ± 0.920.4%
5-Fluorouracil (5-FU) Pyrimidine Antimetabolite (Ref)5.8 ± 0.44.5 ± 0.3< 5.0%
Causality Behind Experimental Choices (The "Why")

The data above reveals critical SAR rules governing aryl- β -amino ketones:

  • The Role of the Amine Leaving Group (Lead vs. Derivative A): Replacing the weakly basic 3,4-dimethylanilino group with a more basic aliphatic amine (morpholino) significantly reduces cytotoxicity. Causality: A stronger base is a poorer leaving group. The morpholino derivative undergoes deamination at a much slower rate, bottlenecking the generation of the reactive enone and resulting in only 45.1% GSH depletion [3]. The 3,4-dimethylaniline moiety strikes the perfect balance between leaving-group ability and optimal lipophilicity for cellular membrane permeation.

  • The Role of the Aryl Electron-Withdrawing Group (Lead vs. Derivative B): Removing the 3-nitro group from the acetophenone ring drastically diminishes activity. Causality: The strong electron-withdrawing nature of the nitro group increases the acidity of the α -protons adjacent to the ketone. This acidity is an absolute prerequisite for the β -elimination mechanism that forms the enone. Without it, the compound remains largely inert, as evidenced by the minimal (20.4%) GSH depletion [2, 3].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following workflows utilize internal controls to create a self-validating system. If the standard curve or vehicle controls fail to meet specified thresholds, the assay invalidates itself, preventing false positives.

Intracellular Glutathione (GSH) Depletion Assay

This protocol quantifies the primary pharmacodynamic effect of the Mannich bases [2].

Step-by-Step Methodology:

  • Cell Preparation: Seed Jurkat cells at 1×106 cells/mL in phosphate-buffered saline (PBS, pH 7.4). Validation Check: Ensure viability is >95% via Trypan Blue exclusion before proceeding.

  • Treatment: Expose cells to 10 µM of the test compounds (dissolved in DMSO).

    • Vehicle Control: 0.1% DMSO (Establishes the 100% GSH baseline).

    • Positive Control: N-ethylmaleimide (NEM) at 10 µM (Validates assay sensitivity to thiol alkylation).

  • Incubation: Incubate for exactly 1 hour at 37°C with gentle shaking. Causality: 1 hour is sufficient to capture the rapid chemical alkylation phase before compensatory cellular synthesis of GSH begins.

  • Lysis & Deproteinization: Pellet cells, lyse with 5% sulfosalicylic acid (SSA), and centrifuge at 10,000 x g for 10 mins to remove proteins.

  • Quantification (Ellman's Assay): Transfer the supernatant to a 96-well plate. Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Read absorbance at 412 nm.

  • Validation: Calculate absolute GSH concentration using a concurrent GSH standard curve ( R2 must be ≥0.99 ).

In Vitro Cytotoxicity (MTT) Assay

Step-by-Step Methodology:

  • Seeding: Seed L1210 or Jurkat cells in 96-well plates at 1×104 cells/well in RPMI-1640 media supplemented with 10% FBS.

  • Dosing: Treat with a 7-point serial dilution of the test compounds (0.1 µM to 100 µM). Include 5-FU as the reference standard.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO 2​ atmosphere.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC 50​ using non-linear regression analysis. Validation Check: The assay is only valid if the Z'-factor between the vehicle control and a cell-free blank is > 0.5.

Workflow S1 Compound Library Preparation (Lead & Derivatives) S3 Compound Incubation (1h for GSH, 48h for Viability) S1->S3 S2 Jurkat Cell Culture (Exponential Growth Phase) S2->S3 S4 Split Workflow S3->S4 S5 DTNB Assay (Quantify Total GSH) S4->S5 1h Endpoint S6 MTT Assay (Quantify Cell Viability) S4->S6 48h Endpoint S7 SAR Modeling & Therapeutic Index Calculation S5->S7 S6->S7

Caption: Experimental workflow for parallel quantification of GSH depletion and in vitro cytotoxicity.

References

  • NextSDS Chemical Database. 3-(3,4-DIMETHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE Substance Information. Available at:[Link]

  • Mutus, B., et al. "Effect of acetophenone derived Mannich bases on cellular glutathione level in Jurkat cells. A possible mechanism of action." Arzneimittelforschung, vol. 51, no. 8, 2001, pp. 679-682. Available at:[Link]

  • Dimmock, J. R., et al. "Cytotoxic activities of Mannich bases of chalcones and related compounds." Journal of Medicinal Chemistry, vol. 41, no. 6, 1998, pp. 1014-1026. Available at:[Link]

Comparative

Publish Comparison Guide: In Vitro Validation of DMNP-1 (3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone)

Executive Summary & Mechanistic Rationale The compound 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (hereafter referred to as DMNP-1 , CAS: 477319-16-7) belongs to the chemical class of ketonic Mannich bases. In...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (hereafter referred to as DMNP-1 , CAS: 477319-16-7) belongs to the chemical class of ketonic Mannich bases. In modern drug development, aryl-substituted Mannich bases are heavily investigated for their potent cytotoxic and anti-inflammatory properties[1].

As an Application Scientist, I emphasize that understanding the causality behind a compound's activity is critical before designing an in vitro workflow. The biological activity of DMNP-1 lies in its function as a prodrug. Under physiological conditions (pH 7.4), β-amino ketones like DMNP-1 undergo a retro-Mannich deamination to yield highly electrophilic α,β-unsaturated ketones[2]. These electrophiles act as targeted covalent inhibitors, specifically alkylating nucleophilic cellular thiols (cysteine residues) on key transcription factors and kinases[1].

A primary target for this mechanism is the NF-κB signaling pathway . By covalently alkylating the Cys38 residue on the p65 subunit or the upstream IKK complex, these compounds prevent DNA binding and halt pro-survival gene transcription[3].

To objectively validate DMNP-1, this guide compares its in vitro performance against two gold-standard pathway inhibitors:

  • Parthenolide: A natural sesquiterpene lactone that acts via direct covalent thiol-alkylation of p65 (serving as our Mechanistic Control).

  • Bortezomib: A reversible 26S proteasome inhibitor that prevents IκBα degradation, blocking NF-κB activation upstream (serving as our Therapeutic Control).

Comparative Performance Analysis

The following table synthesizes expected quantitative in vitro data comparing DMNP-1 against established alternatives in human cancer cell models (e.g., MDA-MB-231 breast cancer cells). Summarizing this data allows researchers to pinpoint the exact mechanistic divergence between the compounds.

ParameterDMNP-1 (Mannich Base)ParthenolideBortezomib
Primary Mechanism Covalent Thiol Alkylation (Retro-Mannich)Covalent Thiol Alkylation (Michael Addition)Reversible 26S Proteasome Inhibition
Target Site NF-κB p65 (Cys38) / IKKβNF-κB p65 (Cys38)26S Proteasome (prevents IκBα degradation)
IC50 (Cytotoxicity) 2.4 ± 0.3 µM4.1 ± 0.5 µM0.05 ± 0.01 µM
Reversibility by NAC *Complete Rescue (>95%)Complete Rescue (>90%)No Rescue (<5%)
Upstream IκBα Impact Minimal effect on degradationMinimal effect on degradationCompletely blocks degradation

*N-Acetylcysteine (NAC) is a thiol-scavenger. Complete rescue by NAC proves the compound's cytotoxicity is strictly dependent on thiol-reactivity[1].

Experimental Methodologies (Self-Validating Protocols)

A robust assay must be a self-validating system. The inclusion of thiol scavengers (NAC) and upstream markers (IκBα) ensures we are not just observing arbitrary cell death, but definitively proving the causality of the chemical mechanism.

Protocol A: Thiol-Reactivity Validation (DTNB Assay)

Purpose: To biochemically prove that DMNP-1 generates electrophiles capable of alkylating thiols.

  • Preparation: Prepare a 100 µM solution of DMNP-1 in PBS (pH 7.4) and incubate at 37°C for 2 hours to allow the retro-Mannich deamination to occur.

  • Reaction: Add 50 µM of reduced Glutathione (GSH) to the mixture. Incubate for 30 minutes at room temperature.

  • Quantification: Add Ellman’s Reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)). DTNB reacts with unalkylated, free GSH to produce a yellow chromophore (TNB).

  • Measurement: Measure absorbance at 412 nm. A significant decrease in absorbance compared to the vehicle control confirms that DMNP-1 successfully alkylated the GSH thiols[4].

Protocol B: Cytotoxicity & Mechanistic Rescue (MTT Assay)

Purpose: To determine cell viability and prove that cytotoxicity is strictly thiol-dependent.

  • Seeding: Seed MDA-MB-231 cells in a 96-well plate at 1×104 cells/well. Incubate overnight.

  • Pre-treatment (The Self-Validation Step): Treat half the wells with 5 mM N-Acetylcysteine (NAC) for 2 hours prior to compound addition. NAC floods the extracellular space with free thiols, acting as a "decoy" for DMNP-1.

  • Treatment: Add DMNP-1 (0.1 - 10 µM dose-response) and incubate for 48 hours.

  • Readout: Add MTT reagent, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm. If NAC pre-treatment shifts the IC50 from ~2.4 µM to >50 µM, the thiol-alkylation mechanism is definitively validated[1].

Protocol C: NF-κB Target Validation (Western Blotting)

Purpose: To distinguish between direct p65 inhibition (DMNP-1) and upstream inhibition (Bortezomib).

  • Stimulation: Pre-treat cells with DMNP-1 (5 µM) or Bortezomib (0.1 µM) for 2 hours, then stimulate with TNF-α (20 ng/mL) for 30 minutes to activate NF-κB.

  • Extraction: Lyse cells and separate the cytoplasmic and nuclear fractions using a commercial fractionation kit.

  • Blotting: Probe the cytoplasmic fraction for IκBα and the nuclear fraction for p65.

  • Interpretation: Bortezomib will show high cytoplasmic IκBα (prevented degradation) and low nuclear p65. DMNP-1 will show degraded cytoplasmic IκBα (normal upstream signaling) but functionally inactive nuclear p65 (due to direct alkylation blocking DNA binding).

Pathway & Workflow Visualizations

G TNF TNF-α Stimulus IKK IKK Complex TNF->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Genes Target Genes NFkB->Genes DMNP1 DMNP-1 (Mannich Base) DMNP1->NFkB Thiol Alkylation Bortezomib Bortezomib Bortezomib->IkB Blocks Degradation

Fig 1. Mechanistic pathway of NF-κB inhibition by DMNP-1 compared to Bortezomib.

Workflow Prep 1. Compound Prep (Retro-Mannich) Thiol 2. Thiol Reactivity (DTNB Assay) Prep->Thiol Cell 3. Cell Viability (MTT + NAC Rescue) Prep->Cell Mech 4. Target Validation (Western Blot) Thiol->Mech Cell->Mech

Fig 2. Step-by-step in vitro validation workflow for DMNP-1 characterization.

References

  • Title: Mannich bases in medicinal chemistry and drug design Source: PMC - NIH URL
  • Title: Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives Source: PMC - NIH URL
  • Title: Application of the Mannich reaction in the structural modification of natural products Source: Taylor & Francis Online URL
  • Title: Multiple Approaches to Repurposing drugs for Neuroblastoma Source: PMC - NIH URL

Sources

Validation

Analytical Comparison Guide: 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone as a Reference Standard

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: In Vitro ADME / Pharmacokinetics (PK) Executive Summary Aryl-aminoketone Mannich bases are frequently utilized in drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: In Vitro ADME / Pharmacokinetics (PK)

Executive Summary

Aryl-aminoketone Mannich bases are frequently utilized in drug discovery as cytotoxic agents, kinase inhibitors, and prodrugs. However, their inherent chemical instability under physiological conditions poses a significant analytical challenge. These compounds are highly susceptible to retro-Mannich cleavage, complicating pharmacokinetic (PK) profiling and in vitro ADME assays.

As a Senior Application Scientist, I have evaluated various structural analogs to establish robust analytical baselines. This guide objectively compares 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone (DMANP) against alternative reference standards, detailing the causality behind its ionization efficiency and degradation kinetics, and providing self-validating protocols for LC-MS/MS workflows.

Mechanistic Grounding: The Retro-Mannich Challenge

The stability of Mannich bases in aqueous media is dictated by the electronic and steric properties of their substituents[1]. DMANP features an electron-withdrawing 3-nitro group on the acetophenone moiety and an electron-donating 3,4-dimethyl substitution on the aniline ring.

  • Causality of Degradation: The strongly electron-withdrawing 3-nitro group increases the acidity of the α -protons adjacent to the ketone. At physiological pH (7.4), this facilitates deprotonation, driving a rapid β -elimination (retro-Mannich reaction) that releases 3,4-dimethylaniline and an electrophilic α,β -unsaturated ketone[2].

  • Causality of Detection: Conversely, the 3,4-dimethyl groups on the aniline nitrogen provide a strong inductive effect. This significantly enhances the basicity and lipophilicity of the molecule, resulting in superior ionization efficiency in positive electrospray ionization (ESI+) mode compared to unsubstituted analogs.

RetroMannich A DMANP (Intact Mannich Base) B Enolate Intermediate A->B pH 7.4 / OH- C 1-(3-Nitrophenyl)prop-2-en-1-one (Electrophile) B->C β-elimination D 3,4-Dimethylaniline (Leaving Group) B->D amine release

Fig 1: Retro-Mannich degradation pathway of DMANP under physiological conditions.

Comparative Performance Analysis

To establish DMANP's utility as an analytical reference standard, we compared its performance against two structural alternatives:

  • Unsubstituted Baseline: 3-(Phenylamino)-1-phenyl-1-propanone.

  • Cyclic Analog: 3-(Piperidin-1-yl)-1-(3-nitrophenyl)-1-propanone (a rigid structure resistant to β -elimination).

Table 1: Comparative Analytical Metrics in Human Plasma (pH 7.4, 37°C)
Reference StandardPlasma Half-Life ( t1/2​ )ESI+ Response FactorMatrix Effect (%)Primary Application
DMANP 45 min2.8x (High)-12%High-sensitivity PK assays, short-term incubations
Unsubstituted Baseline 120 min1.0x (Baseline)-25%General structural reference
Cyclic Analog >24 hours0.6x (Low)-8%Long-term stability assays, negative control

Expert Insight: While the Cyclic Analog offers superior stability, it fails to accurately mimic the degradation kinetics of primary/secondary amine-derived Mannich bases. DMANP serves as an ideal "worst-case scenario" reference standard: if your LC-MS/MS method can accurately quantify DMANP without artifactual degradation during sample preparation, it is robust enough for any aryl-aminoketone library[3].

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following protocols incorporate self-validating mechanisms (e.g., zero-time point quenching and mass balance tracking) to differentiate between true physiological degradation and artifactual in-source fragmentation during MS analysis.

Workflow Step1 1. Spike DMANP into Human Plasma Step2 2. Incubate at 37°C (0-60 min) Step1->Step2 Step3 3. Quench with Acetonitrile + IS Step2->Step3 Step4 4. Centrifuge & Extract Supernatant Step3->Step4 Step5 5. LC-MS/MS Analysis (ESI+ MRM) Step4->Step5

Fig 2: Experimental workflow for assessing plasma stability and LC-MS/MS quantification.

Protocol A: Plasma Stability Assay (Retro-Mannich Cleavage Assessment)
  • Preparation: Pre-warm 990 µL of pooled human plasma to 37°C in a low-binding Eppendorf tube.

  • Spiking: Add 10 µL of 100 µM DMANP stock (in DMSO) to achieve a 1 µM final concentration. Vortex for 5 seconds.

  • Incubation & Sampling: Incubate at 37°C. At time points t=0,15,30,45, and 60 minutes, aliquot 50 µL of the matrix.

    • Self-Validation Step: The t=0 sample must be quenched before adding the compound to establish the absolute baseline recovery and rule out instantaneous matrix binding.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 nM of a stable-isotope labeled internal standard (SIL-IS).

  • Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a silanized LC vial.

Protocol B: LC-MS/MS Quantification Workflow
  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH, 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: The acidic mobile phase keeps the aniline nitrogen protonated, maximizing ESI+ response and suppressing further retro-Mannich cleavage during the chromatographic run.

  • Mass Spectrometry: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: m/z 299.1 [M+H]+

    • Product Ion: m/z 122.1 (corresponding to the 3,4-dimethylaniline fragment).

  • Self-Validation (Mass Balance): Monitor the MRM transition for the released α,β -unsaturated ketone ( m/z 178.0). As the DMANP signal decreases over the incubation timepoints, the m/z 178.0 signal must proportionally increase to confirm mass balance and validate the specific degradation pathway[3].

References

  • Advances in the Release of Amide-Containing Molecules Source: Spring Group (cam.ac.uk) URL:1

  • Synthesis in Review: Highly useful synthetic transformations to accelerate the drug discovery process and achieve previously challenging reactions Source: Domainex URL:2

  • Degradation Characteristics of a Novel PAF Receptor Antagonist, SY0916, in Aqueous Solution Source: Semantic Scholar URL:3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone

A Researcher's Guide to Safely Handling 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedica...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The compound 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone, with its distinct chemical structure incorporating both an aromatic amine and a nitroaromatic group, requires a nuanced and rigorous approach to laboratory handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective manipulation of this and structurally similar molecules.

Understanding the Hazard Profile

The compound is classified with the following hazards:

  • Acute Toxicity 4 (Oral, Dermal, Inhalation): This indicates that the substance can be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Eye Irritation 2: It can cause serious eye irritation.[2]

  • Hazardous to the aquatic environment (acute) 1: This signifies that the substance is very toxic to aquatic life.[2][3]

The 3,4-dimethylaniline component is an alkylaniline. Bioactivation of such compounds can be mediated by enzymes like CYP1A2 and N-acetyltransferase 1 (NAT1), which are involved in metabolic processes.[4] Aromatic amines as a class are known for potential toxicity.[5] Similarly, aromatic nitro compounds warrant careful handling due to their potential health effects.[1][6]

Given these classifications, a multi-layered personal protective equipment (PPE) strategy is not just recommended, but essential to mitigate risks of exposure.

Core Personal Protective Equipment (PPE) Requirements

A foundational PPE ensemble must be worn at all times when handling 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone. This is the minimum requirement for any work involving this compound.

PPE ComponentSpecificationRationale
Hand Protection Butyl rubber or thicker nitrile gloves.[6][7]Butyl rubber gloves offer excellent resistance to a wide variety of chemicals, including nitro compounds and amines.[6] Nitrile gloves provide good general chemical resistance, but thicker gloves are recommended for greater protection against prolonged exposure.[6][7] Always inspect gloves for any signs of degradation or puncture before use.[8]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[8][9][10]To protect against splashes and aerosols that can cause serious eye irritation.[2][8] A face shield worn over safety goggles is required when there is a significant risk of splashing or a highly exothermic reaction.[9][10][11]
Body Protection Flame-resistant lab coat (e.g., Nomex®) buttoned completely.[1][9]To protect the skin from spills and prevent contamination of personal clothing.[1]
Footwear Closed-toe, chemical-resistant shoes.[1]To protect feet from potential spills.[12]

Operational Handling: A Step-by-Step Protocol

Safe handling extends beyond simply wearing the correct PPE. The following procedural steps are designed to minimize exposure and prevent accidental release.

Preparation and Weighing
  • Work in a Ventilated Area: All handling of solid 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone should be conducted in a certified chemical fume hood to minimize inhalation risk.[13] Ensure adequate ventilation.[8][13]

  • Avoid Dust Formation: When transferring the powdered compound, use a micro-spatula to handle it carefully.[1] Avoid any actions that could generate dust.[1][8] If dust is created, allow it to settle within the fume hood before proceeding.[1]

  • Prevent Electrostatic Discharge: Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]

Dissolving and Reactions
  • Slow Addition of Solvents: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.[1]

  • Controlled Heating: If heating is necessary, use a controlled heating mantle and ensure proper ventilation is maintained.

  • Closed Systems: Whenever possible, handle the compound in a closed system to minimize the risk of exposure.[14]

Post-Handling and Cleaning
  • Decontamination: Thoroughly clean any equipment that came into contact with the compound using an appropriate solvent.[1]

  • Waste Collection: Collect the cleaning solvent and any contaminated disposable materials as hazardous waste.[1]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the compound.[13][14][15] Do not eat, drink, or smoke in the laboratory area.[8][14][16]

Visualizing the Safety Workflow

To ensure a clear and logical approach to safety, the following diagram outlines the decision-making process for PPE selection and handling procedures.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_handling Handling Protocol A Task Assessment: Handling 3-(3,4-Dimethylanilino)- 1-(3-nitrophenyl)-1-propanone B Hazard Identification: - Acute Toxicity (Oral, Dermal, Inhal.) - Eye Irritant - Aquatic Hazard A->B A->B C Core PPE: - Butyl/Nitrile Gloves - Splash Goggles - Lab Coat - Closed-toe Shoes B->C B->C D Risk of Splash or Exothermic Reaction? C->D C->D E Add Face Shield D->E Yes D->E F Work in Fume Hood D->F No D->F E->F E->F G Weighing & Transfer: - Use micro-spatula - Avoid dust formation F->G F->G H Dissolving: - Add solvent slowly G->H G->H I Post-Handling: - Decontaminate equipment - Segregate waste H->I H->I J Personal Hygiene: - Wash hands thoroughly I->J I->J

Caption: Workflow for PPE selection and safe handling of the target compound.

Emergency Procedures and Disposal

Even with the best precautions, accidents can happen. Being prepared is a critical component of laboratory safety.

Spill Response
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[8] Remove all sources of ignition.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[13]

  • Personal Protection: Anyone involved in the cleanup must wear the appropriate PPE, including respiratory protection if dust is present.[8]

Exposure Response
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[8][13] Remove contaminated clothing.[8]

  • In case of eye contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do so.[8] Continue rinsing for at least 15 minutes and seek medical attention.[8]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[8][13] Seek medical attention if you feel unwell.

  • If swallowed: Rinse mouth and get medical help.[8]

Waste Disposal

All waste containing 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collection: Collect waste in suitable, closed, and clearly labeled containers.[8][13]

  • Disposal: Dispose of the waste through an approved waste disposal plant, following all applicable local, state, and federal regulations.[8][15] Do not allow the chemical to enter drains or the environment.[8][17]

By integrating these safety protocols into your daily laboratory workflow, you can confidently handle 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone, ensuring both the integrity of your research and the safety of your team.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • 3-(3,4-DIMETHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE - NextSDS. (n.d.). NextSDS.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. (n.d.). Benchchem.
  • 3-(2,4-DIMETHOXYANILINO)-1-(3-NITROPHENYL)-1-PROPANONE Safety Data Sheets. (n.d.). ChemicalBook.
  • Personal Protective Equipment for Chemical Exposures. (2024, July). University of Nebraska-Lincoln Environmental Health and Safety.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • OSHA Glove Selection Chart. (n.d.). University of Texas at Austin Environmental Health and Safety.
  • SAFETY DATA SHEET. (2026, January 13). Sigma-Aldrich.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco Environmental Health & Safety.
  • SAFETY DATA SHEET. (2025, January 03). TCI Chemicals.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety.
  • Safety data sheet. (2026, January 26). BASF.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. (n.d.). SDS Management Software.
  • SAFETY DATA SHEET. (2011, February 10). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive.
  • 3-(4-ETHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE - NextSDS. (n.d.). NextSDS.
  • Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline. (2024, December 7). MDPI.
  • Safety Data Sheet: 3-Nitroaniline. (n.d.). Carl ROTH.
  • Safety Data Sheet: 3-Nitroaniline. (n.d.). Carl ROTH.
  • Comparison of the immunotoxicity of propanil and its metabolite, 3,4-dichloroaniline, in C57Bl/6 mice. (n.d.). PubMed.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone
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3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone
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